molecular formula C23H23NO2 B611509 Tug-469 CAS No. 1236109-67-3

Tug-469

Cat. No.: B611509
CAS No.: 1236109-67-3
M. Wt: 345.4 g/mol
InChI Key: RUPXKSLKGSSZCP-UHFFFAOYSA-N
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Description

a GPR40 agonist with antidiabetic activity;  structure in first source

Properties

IUPAC Name

3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPXKSLKGSSZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236109-67-3
Record name TUG-469
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUG-469
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TUG-469: A Technical Guide to its Mechanism of Action at the FFA1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TUG-469 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells.[1] Activation of FFA1 potentiates glucose-stimulated insulin secretion (GSIS), positioning it as a key therapeutic target for type 2 diabetes without the inherent risk of hypoglycemia associated with other secretagogues.[1] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its signaling pathways, pharmacological profile, and the experimental methodologies used for its characterization. This compound functions as a Gαq-biased agonist, potently activating canonical G-protein signaling cascades while avoiding significant engagement of the β-arrestin pathway, a profile that may offer advantages in minimizing receptor desensitization and preserving therapeutic efficacy.

Introduction: The FFA1 Receptor

The Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a class A GPCR that is activated by medium and long-chain free fatty acids (FFAs).[1] It acts as a crucial metabolic sensor, linking nutrient availability to hormonal responses.[1] Upon activation in pancreatic β-cells, FFA1 couples primarily to the Gαq/11 subunit of heterotrimeric G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ concentration is a primary driver for the amplification of glucose-stimulated insulin secretion.

This compound: A Potent and Selective FFA1 Agonist

This compound, chemically described as 3-(4-(((2'-methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid, emerged from structure-activity relationship studies as a highly potent and selective full agonist of the FFA1 receptor.[1] Its pharmacological profile demonstrates significant potency for FFA1 with over 200-fold selectivity against the related receptor FFA4, making it a valuable tool for dissecting FFA1-specific functions.

Mechanism of Action: Gαq-Biased Agonism

The primary mechanism of action for this compound is the robust activation of the Gαq-PLC-Ca2+ signaling pathway. However, a critical aspect of its pharmacology is its nature as a biased agonist. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. Evidence suggests that while FFA1 can be targeted to the β-arrestin pathway by some ligands, its canonical signaling, particularly towards extracellular signal-regulated kinase (ERK) activation, is mediated through G-protein pathways and is independent of β-arrestin. This compound's activity profile is heavily skewed towards Gαq activation, with minimal or no engagement of β-arrestin-mediated signaling. This bias is therapeutically significant, as β-arrestin recruitment is often associated with receptor desensitization and internalization, which can lead to tachyphylaxis (diminished response) upon chronic dosing. By avoiding this pathway, this compound may promote sustained insulin secretion and therapeutic benefit.

Gαq-Mediated Signaling Pathway

The canonical pathway activated by this compound is illustrated below. Binding of this compound to the FFA1 receptor induces a conformational change that facilitates the activation of Gαq/11, leading to a rise in intracellular calcium and the potentiation of insulin secretion.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_beta_arrestin β-Arrestin Pathway (Negligible) TUG469 This compound FFA1 FFA1 Receptor TUG469->FFA1 Binds Gq Gαq/11 FFA1->Gq Activates Arrestin β-Arrestin FFA1->Arrestin No significant recruitment PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Insulin Potentiation of Glucose-Stimulated Insulin Secretion Ca->Insulin ERK ERK1/2 Activation PKC->ERK Internalization Receptor Internalization Arrestin->Internalization

Caption: this compound Gαq-biased signaling pathway at the FFA1 receptor.

Quantitative Pharmacological Data

The potency of this compound has been characterized across multiple functional assays. The data consistently demonstrate high potency in Gαq-mediated pathways (calcium mobilization) and significantly lower potency in assays measuring cAMP levels, which are typically modulated by Gαs or Gαi proteins. This profile confirms the selective coupling of this compound-activated FFA1 to the Gαq pathway.

Table 1: Potency of this compound at the Human FFA1 Receptor

Assay Type Measured Endpoint Cell Line pEC₅₀ EC₅₀ (nM) Reference
Calcium Mobilization Intracellular Ca²⁺ release 1321N1-hFFA1 7.77 17
cAMP Accumulation Inhibition of Forskolin-stimulated cAMP 1321N1-hFFA1 6.85 141
Cellular Impedance Dynamic Mass Redistribution 1321N1-hFFA1 6.96 110
Cellular Impedance Dynamic Mass Redistribution INS-1 (endogenous) 6.34 462
Dynamic Mass Redistribution Label-free DMR CHO-K1-hFFA1 7.73 19

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of this compound

Receptor Assay Type pEC₅₀ EC₅₀ (µM) Selectivity (FFA1/FFA4) Reference
Human FFA1 Calcium Mobilization 7.77 0.017 >200-fold

| Human FFA4 | Calcium Mobilization | 5.38 | 4.2 | | |

Key Experimental Methodologies

The characterization of this compound relies on a suite of well-established in vitro cell-based assays. Below are the detailed methodologies for the key experiments.

Calcium Mobilization Assay

This assay directly measures the primary signaling event following Gαq activation.

  • Objective: To quantify the potency and efficacy of this compound in stimulating intracellular calcium release via the FFA1 receptor.

  • Cell Line: 1321N1 or HEK293 cells stably expressing the human FFA1 receptor.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Upon receptor activation by an agonist, IP3-mediated Ca²⁺ release from the endoplasmic reticulum causes an increase in intracellular Ca²⁺ concentration. This increase is detected as a change in the fluorescence intensity of the dye.

  • Protocol Outline:

    • Cell Plating: Seed 1321N1-hFFA1 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture to form a confluent monolayer.

    • Dye Loading: Remove culture medium and add a loading buffer (e.g., HBSS) containing a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) and probenecid (to prevent dye extrusion). Incubate for approximately 1-2 hours at 37°C.

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

    • Measurement: Place both the cell and compound plates into a fluorescence imaging plate reader (FLIPR). Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Agonist Addition: The instrument automatically injects the this compound solution from the compound plate into the cell plate.

    • Data Acquisition: Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

    • Data Analysis: The response is calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence. Data are normalized to a maximal response and plotted against the logarithm of the agonist concentration to determine the EC₅₀ value using a four-parameter logistic equation.

Workflow cluster_prep Assay Preparation cluster_run FLIPR Measurement cluster_analysis Data Analysis P1 Seed FFA1-expressing cells in microplate P2 Culture to confluency (e.g., 24h) P1->P2 P3 Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) P2->P3 R1 Establish Baseline Fluorescence Reading (10-20s) P3->R1 P4 Prepare serial dilutions of this compound R2 Inject this compound (Agonist Addition) P4->R2 R1->R2 R3 Record Fluorescence Signal (60-120s) R2->R3 A1 Calculate Peak Response (Max - Baseline) R3->A1 A2 Normalize Data A1->A2 A3 Generate Dose-Response Curve & Calculate EC₅₀ A2->A3

Caption: General experimental workflow for a Calcium Mobilization Assay.
β-Arrestin Recruitment Assay

While direct data for this compound is not prominently available, this methodology is critical for establishing biased agonism for any GPCR ligand.

  • Objective: To determine if this compound induces the recruitment of β-arrestin to the FFA1 receptor.

  • Principle: This assay typically uses resonance energy transfer (BRET or FRET) or enzyme fragment complementation (EFC) technologies. In a BRET assay, the FFA1 receptor is fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). If the agonist induces their interaction, the proteins are brought into close proximity (<10 nm), allowing for energy transfer from the donor to the acceptor, which can be measured.

  • Protocol Outline (BRET-based):

    • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for FFA1-Rluc and β-arrestin-YFP.

    • Cell Plating: Plate transfected cells into white, opaque 96-well microplates.

    • Agonist Stimulation: 24-48 hours post-transfection, replace the medium with assay buffer and add serial dilutions of this compound. Incubate for a defined period (e.g., 15-30 minutes).

    • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

    • Signal Detection: Immediately measure the luminescence emissions at two wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a plate reader.

    • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures a key downstream signaling event common to many GPCRs.

  • Objective: To assess the ability of this compound to induce the phosphorylation of ERK1/2.

  • Principle: Activation of the Gαq pathway can lead to the activation of the MAPK/ERK cascade. This assay uses Western blotting with phosphorylation-specific antibodies to detect the activated (phosphorylated) form of ERK1/2.

  • Protocol Outline:

    • Cell Culture and Starvation: Culture FFA1-expressing cells to ~80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to the experiment.

    • Agonist Treatment: Treat cells with various concentrations of this compound for a short time course (e.g., 5, 10, 20 minutes).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST).

      • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

    • Data Analysis: Quantify band intensities using densitometry. The p-ERK signal is normalized to the total ERK signal to determine the fold-change in phosphorylation over baseline.

Conclusion and Therapeutic Implications

This compound is a potent and selective FFA1 agonist that acts through a Gαq-biased mechanism of action. It robustly activates the canonical Gαq-PLC-Ca²⁺ pathway, leading to the potentiation of glucose-stimulated insulin secretion, while demonstrating minimal engagement of alternative signaling pathways such as those mediated by cAMP or β-arrestin. This signaling profile is highly desirable for a therapeutic agent targeting type 2 diabetes, as the G-protein bias may minimize receptor desensitization and internalization, potentially leading to a more sustained clinical response. The detailed pharmacological and mechanistic understanding of this compound provides a strong foundation for its continued investigation and development as a novel antidiabetic agent.

References

Tug-469 and the GPR40 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic agonist Tug-469 and its interaction with the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). This compound is a potent and selective agonist for this receptor, making it a valuable tool for studying GPR40-mediated signaling and a potential candidate for further drug development.[1][2][3]

Core Concepts: The GPR40 Signaling Cascade

GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[4][5] Its natural ligands are medium and long-chain free fatty acids (FFAs). The activation of GPR40 by agonists like this compound initiates a signaling cascade that enhances the secretion of insulin in a glucose-dependent manner, which mitigates the risk of hypoglycemia often associated with other antidiabetic medications.

The primary signaling pathway downstream of GPR40 activation involves its coupling to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a critical signal for the exocytosis of insulin-containing granules. Simultaneously, DAG activates protein kinase C (PKC) and, importantly, protein kinase D1 (PKD1). The activation of PKD1 has been shown to be a key step in the GPR40-mediated potentiation of second-phase insulin secretion and is associated with the depolymerization of F-actin, which facilitates the movement of insulin granules to the plasma membrane for release.

Interestingly, some synthetic GPR40 agonists have been shown to also signal through Gs, leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion. However, this compound's primary mechanism is understood to be through the Gαq/11 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its activity on GPR40 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Line/SystemReference
EC50 (hFFA1/GPR40)19 nMRecombinant 1321N1 cells
pEC50 (hFFA1/GPR40)7.73Not specified
EC50 (FFA4/GPR120)4.4 µMRecombinant 1321N1 cells
Selectivity (FFA1 vs. FFA4)>200-foldRecombinant 1321N1 cells
EC50 in presence of 2.5% albumin250 nMNot specified

Table 2: In Vitro Functional Activity of this compound

ConcentrationEffectCell LineGlucose ConcentrationReference
10 µMIncreased insulin secretionNot specified10 mM
5 µMSignificantly increased insulin secretionINS-1 cells16.7 mM

Table 3: In Vivo Efficacy of this compound

DoseAdministration RouteAnimal ModelEffectReference
5 mg/kgIntraperitoneal (i.p.)Pre-diabetic NZO miceSignificantly improved glucose tolerance
5 mg/kgIntraperitoneal (i.p.)Pre-diabetic NZO miceReduced blood glucose level at 60 and 90 min post-glucose

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize this compound's activity.

Calcium Mobilization Assay

This assay is used to determine the potency of GPR40 agonists by measuring changes in intracellular calcium concentration upon receptor activation.

  • Cell Culture: 1321N1 cells recombinantly expressing human FFA1 (GPR40) are cultured in appropriate media and seeded into 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

  • Compound Addition: Various concentrations of this compound are added to the wells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.

Impedance-Based Assay for Cellular Response

This label-free method measures changes in cellular morphology and adhesion upon receptor stimulation, which can be correlated with cellular signaling events.

  • Cell Seeding: INS-1 (rat insulinoma) cells are seeded into specialized microelectronic sensor arrays (e.g., E-plates).

  • Baseline Measurement: The instrument records the baseline impedance of the cell monolayer.

  • Compound Stimulation: this compound is added to the wells at various concentrations.

  • Impedance Monitoring: Changes in impedance are monitored in real-time. These changes reflect the integrated cellular response to the agonist.

  • Data Analysis: The cell index, derived from the impedance measurements, is plotted against time and concentration to quantify the cellular response.

In Vivo Glucose Tolerance Test

This experiment assesses the effect of a compound on glucose metabolism in a living organism.

  • Animal Model: Pre-diabetic New Zealand Obese (NZO) mice are used.

  • Fasting: Mice are fasted for a period of 6 hours prior to the experiment.

  • Compound Administration: A single dose of this compound (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal injection.

  • Glucose Challenge: After a set time following compound administration (e.g., 1 hour), a bolus of glucose (e.g., 2.5 g/kg) is injected intraperitoneally.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes) after the glucose challenge, and blood glucose levels are measured.

  • Data Analysis: Blood glucose levels are plotted over time to generate glucose tolerance curves. The area under the curve (AUC) can be calculated to quantify the overall effect on glucose disposal.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the GPR40 signaling pathway and a typical experimental workflow for evaluating GPR40 agonists.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tug469 This compound GPR40 GPR40/FFAR1 Tug469->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKD1 PKD1 DAG->PKD1 Activates F_actin F-actin Depolymerization PKD1->F_actin Ca_release Ca²⁺ Release Insulin_exocytosis Insulin Granule Exocytosis Ca_release->Insulin_exocytosis Triggers F_actin->Insulin_exocytosis Facilitates ER->Ca_release Induces

Caption: GPR40 signaling pathway initiated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Ca_assay Calcium Mobilization Assay (Recombinant Cells) Potency Determine EC50 and Potency Ca_assay->Potency Impedance_assay Impedance-Based Assay (INS-1 Cells) Function Assess Functional Response (e.g., Insulin Secretion) Impedance_assay->Function GTT Glucose Tolerance Test (NZO Mice) Potency->GTT Function->GTT Efficacy Evaluate In Vivo Efficacy on Glucose Homeostasis GTT->Efficacy

Caption: Experimental workflow for this compound evaluation.

References

The Discovery, Synthesis, and In-Depth Pharmacological Profile of Tug-469: A Potent and Selective FFA1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Tug-469, a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This compound has emerged as a significant tool compound for studying the role of FFA1 in glucose homeostasis and as a potential therapeutic agent for type 2 diabetes. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and discovery workflow.

Introduction

The free fatty acid receptor 1 (FFA1) is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[1] Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1] The development of synthetic agonists for FFA1 offers the potential for glycemic control with a reduced risk of hypoglycemia. This compound was identified through a focused medicinal chemistry effort to develop potent and selective FFA1 agonists.

Discovery of this compound: A Structure-Activity Relationship (SAR) Approach

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study of a series of dihydrocinnamic acid derivatives. The research aimed to optimize the potency and selectivity of lead compounds for the FFA1 receptor.

The starting point for the development of this compound was a lead compound that showed modest activity at the FFA1 receptor. The SAR exploration focused on modifications of the central linker and the terminal aromatic ring of the dihydrocinnamic acid scaffold. A key finding was that a methyleneamino linker was preferred for compounds with larger aromatic substituents, as it conferred higher potency. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a highly potent and selective FFA1 agonist.

Tug_469_Discovery_Workflow cluster_discovery Discovery and Optimization Lead Compound Lead Compound SAR Studies SAR Studies Lead Compound->SAR Studies Input Chemical Synthesis Chemical Synthesis SAR Studies->Chemical Synthesis Guides This compound This compound SAR Studies->this compound Identifies Biological Screening Biological Screening Chemical Synthesis->Biological Screening Provides Analogs Biological Screening->SAR Studies Provides Data

A flowchart illustrating the iterative process of SAR-guided discovery of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step process. A key reaction in the synthesis is a Suzuki coupling to form the biaryl core of the molecule. The general synthetic route involves the coupling of a protected aminophenylpropanoic acid derivative with a suitable boronic acid.

While a detailed, step-by-step protocol is proprietary to the discovering laboratories, the key transformation involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. This is a widely used and robust method in medicinal chemistry for the construction of carbon-carbon bonds.

Pharmacological Profile of this compound

This compound is a potent and selective agonist of the FFA1 receptor. Its pharmacological activity has been characterized in a variety of in vitro and in vivo systems.

In Vitro Activity

The in vitro potency and selectivity of this compound have been determined using several cell-based assays.

ParameterValueReceptorAssay TypeCell LineReference
EC50 19 nMHuman FFA1Calcium Mobilization1321N1
pEC50 7.73Human FFA1Not SpecifiedNot Specified
Selectivity >200-foldFFA1 vs FFA4Not SpecifiedNot Specified
EC50 (FFA4) 4.4 µMHuman FFA4Not SpecifiedNot Specified
In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in a mouse model of pre-diabetes. A single intraperitoneal administration of this compound significantly improved glucose tolerance.

ParameterValueAnimal ModelEffectReference
Dose 5 mg/kgPre-diabetic NZO miceSignificantly improved glucose tolerance
Administration Intraperitoneal (i.p.)Pre-diabetic NZO miceReduced blood glucose levels after glucose challenge

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the FFA1 receptor. FFA1 is a Gq-coupled GPCR. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FFA1_receptor FFA1 (GPR40) This compound->FFA1_receptor Binds Gq_protein Gq FFA1_receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion Leads to In_Vitro_Workflow cluster_assays In Vitro Characterization of this compound Cell_Culture Cell Line Maintenance (e.g., 1321N1, INS-1) Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay cAMP_Assay cAMP Assay Cell_Culture->cAMP_Assay Impedance_Assay Impedance-Based Assay Cell_Culture->Impedance_Assay Insulin_Secretion_Assay Insulin Secretion Assay Cell_Culture->Insulin_Secretion_Assay Data_Analysis Data Analysis (EC50, Selectivity) Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis Impedance_Assay->Data_Analysis Insulin_Secretion_Assay->Data_Analysis

References

Tug-469: A Potent FFA1 Agonist for Amplifying Glucose-Stimulated Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Tug-469 has emerged as a significant research tool and potential therapeutic candidate in the field of type 2 diabetes. This synthetic small molecule is a potent and selective full agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] FFA1 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by mimicking the action of endogenous medium and long-chain free fatty acids, which are the natural ligands for FFA1. The activation of FFA1 by this compound in pancreatic β-cells initiates a cascade of intracellular events that potentiate the effects of elevated glucose levels on insulin release. This glucose-dependent action is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic medications.

The primary signaling pathway involves the coupling of FFA1 to the Gq/11 G protein. This activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in the exocytosis of insulin-containing granules.

Furthermore, FFA1 activation may also indirectly influence insulin secretion through the incretin system. FFA1 is expressed in enteroendocrine cells of the gastrointestinal tract and has been reported to mediate the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones, in turn, act on pancreatic β-cells to enhance insulin secretion.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity.

ParameterValueCell Line/SystemConditionsReference
pEC50 (FFA1 agonism) 7.83 ± 0.041321N1 cells expressing FFA10.05% BSA
7.35 ± 0.031321N1 cells expressing FFA10.5% BSA
Selectivity >200-fold for FFA1 over FFA4Recombinant cell-based assaysNot specified
Insulin Secretion 55% amplification of GSISINS-1E rat β-cell line12 mM glucose
Maximally stimulated at 3 and 10 µmol/LINS-1E cellsHigh glucose
In Vivo Efficacy Significantly improved glucose tolerancePre-diabetic New Zealand obese (NZO) mice5 mg/kg, intraperitoneal administration

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

Tug469_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Tug469 This compound FFA1 FFA1/GPR40 Receptor Tug469->FFA1 Binds to Gq11 Gq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Triggers IP3R->Ca_release Induces

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Culture pancreatic β-cells (e.g., INS-1E) seeding Seed cells in multi-well plates cell_culture->seeding pre_incubation Pre-incubate with Krebs-Ringer buffer (low glucose) seeding->pre_incubation stimulation Stimulate with this compound in the presence of low or high glucose pre_incubation->stimulation supernatant_collection Collect supernatant stimulation->supernatant_collection insulin_measurement Measure insulin concentration (e.g., ELISA) supernatant_collection->insulin_measurement data_analysis Analyze and quantify insulin secretion insulin_measurement->data_analysis

Caption: A typical experimental workflow for an in vitro insulin secretion assay.

Experimental Protocols

In Vitro Insulin Secretion Assay

This protocol is a generalized representation based on common methodologies for assessing glucose-stimulated insulin secretion in response to a test compound.

1. Cell Culture and Seeding:

  • Culture a suitable pancreatic β-cell line, such as INS-1E, under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin) in a humidified atmosphere of 5% CO2 at 37°C.

  • Seed the cells into 24-well plates at an appropriate density to achieve a confluent monolayer.

2. Pre-incubation:

  • The day of the experiment, gently wash the cells twice with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM).

  • Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

3. Stimulation:

  • Remove the pre-incubation buffer.

  • Add fresh KRB buffer containing either a low (e.g., 2.5 mM) or high (e.g., 12-20 mM) concentration of glucose.

  • To the appropriate wells, add this compound at various concentrations. Include vehicle control wells (e.g., DMSO).

  • Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

4. Sample Collection and Analysis:

  • Following incubation, collect the supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentration of insulin in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration.

1. Cell Preparation:

  • Seed cells (e.g., 1321N1 cells recombinantly expressing FFA1 or a pancreatic β-cell line) into black-walled, clear-bottom 96-well plates.

  • Allow the cells to adhere and grow to the desired confluency.

2. Dye Loading:

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C, according to the dye manufacturer's protocol.

3. Assay Procedure:

  • After loading, wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject this compound at various concentrations into the wells.

  • Immediately and continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

4. Data Analysis:

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Calculate the response over baseline for each concentration of this compound.

  • Plot the data as a dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA1 in glucose homeostasis. Its ability to potentiate glucose-stimulated insulin secretion in a glucose-dependent manner highlights the therapeutic potential of targeting FFA1 for the treatment of type 2 diabetes. The provided data, signaling pathway, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working in this area. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic utility and safety profile of FFA1 agonists like this compound.

References

The Structural Activity Relationship of Tug-469: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective full agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[1][2] This makes it an attractive therapeutic target for the treatment of type 2 diabetes. This compound emerged from a focused structure-activity relationship (SAR) study of a series of dihydrocinnamic acid derivatives, demonstrating significant potential for glycemic control. This guide provides an in-depth technical overview of the SAR of this compound, including quantitative data, detailed experimental methodologies, and a visualization of its signaling pathway.

Chemical Structure of this compound

The chemical structure of this compound, 3-(4-(((2'-methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid, is presented below.

Chemical Formula: C₂₃H₂₃NO₂ Molecular Weight: 345.44 g/mol

Core Structural Features and SAR Insights

The SAR studies leading to the discovery of this compound focused on optimizing a lead compound based on a para-substituted dihydrocinnamic acid moiety. The key findings from these studies are summarized below.

The Central Linker

A critical determinant of potency in this series of compounds was the nature of the central linker connecting the biphenyl moiety to the phenylpropanoic acid core. The SAR data revealed that a methyleneamine linker afforded higher potency in larger compounds like this compound, whereas a methyleneoxy linker was preferable for smaller analogs.

The Biphenyl Moiety

The substitution pattern on the biphenyl group also significantly influenced agonist activity. The presence of a methyl group at the 2'-position of the biphenyl ring was found to be optimal for high potency.

The Dihydrocinnamic Acid Moiety

The para-substituted dihydrocinnamic acid core serves as the acidic head group, which is a common feature among many FFA1 agonists. This acidic moiety is crucial for interaction with the receptor.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and related analogs from the foundational study by Christiansen et al. (2010). The activity is presented as pEC₅₀ values, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.

Table 1: Impact of the Central Linker on FFA1 Agonist Potency

CompoundCentral LinkerRpEC₅₀ (hFFA1)
This compound (29) -CH₂NH-2'-methylbiphenyl-3-yl7.46 ± 0.06
28 -CH₂O-2'-methylbiphenyl-3-yl6.58 ± 0.09
GW9508 -CH₂O-4-hexyloxyphenyl7.06 ± 0.11
1 -CH₂O-phenyl6.08 ± 0.15

Data sourced from Christiansen et al., ACS Medicinal Chemistry Letters, 2010.

Table 2: Potency and Selectivity of this compound

CompoundTargetEC₅₀ (nM)pEC₅₀
This compound hFFA1197.73
hFFA444005.36
GW9508 hFFA1-7.06 ± 0.11
TAK-875 hFFA1--

Data compiled from MedchemExpress and Urban et al., Naunyn-Schmiedebergs Archives of Pharmacology, 2013. This compound demonstrates over 200-fold selectivity for FFA1 over the related free fatty acid receptor 4 (FFA4).

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay is a primary method for assessing the activation of Gq-coupled receptors like FFA1.

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human FFA1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: Test compounds, including this compound and controls, are prepared in the assay buffer. The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Signal Detection: Baseline fluorescence is measured before the automated addition of the compounds. The fluorescence intensity is then monitored over time to detect changes in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration to determine EC₅₀ values.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.

Objective: To provide a real-time, integrated readout of cellular signaling events following FFA1 activation.

Methodology:

  • Cell Plating: 1321N1 cells stably expressing human FFA1 are seeded onto fibronectin-coated resonant waveguide grating biosensor microplates.

  • Cell Culture: Cells are cultured overnight to form a confluent monolayer.

  • Assay Procedure: The cell plate is placed in a DMR instrument (e.g., Epic® system). A baseline optical signal is established.

  • Compound Stimulation: Test compounds are added to the wells, and the change in the resonant wavelength is monitored in real-time. This change, measured in picometers (pm), reflects the redistribution of cellular mass.

  • Data Analysis: The DMR signal is plotted against time to generate kinetic response profiles. Dose-response curves are constructed from the peak response to determine pEC₅₀ values.

In Vivo Glucose Tolerance Test

This animal model is used to assess the effect of this compound on glycemic control.

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Methodology:

  • Animal Model: Pre-diabetic New Zealand Obese (NZO) mice are often used.

  • Fasting: Mice are fasted overnight prior to the experiment.

  • Compound Administration: A single dose of this compound (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

  • Glucose Challenge: After a set period (e.g., 60 minutes), a glucose solution is administered i.p.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall improvement in glucose tolerance in this compound-treated mice compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the FFA1 signaling pathway and a typical experimental workflow for evaluating FFA1 agonists.

FFA1_Signaling_Pathway Tug469 This compound FFA1 FFA1 Receptor Tug469->FFA1 Binds to Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Contributes to Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Compound_Synthesis Analog Synthesis (Dihydrocinnamic Acid Derivatives) Primary_Screening Primary Screening (Calcium Mobilization Assay) Compound_Synthesis->Primary_Screening Potency_Determination Potency & Selectivity (Dose-Response Curves) Primary_Screening->Potency_Determination Mechanism_of_Action Mechanism of Action (DMR Assay) Potency_Determination->Mechanism_of_Action Lead_Compound Lead Compound (this compound) Mechanism_of_Action->Lead_Compound Identified Animal_Model Animal Model Selection (e.g., NZO Mice) Lead_Compound->Animal_Model Glucose_Tolerance_Test Glucose Tolerance Test Animal_Model->Glucose_Tolerance_Test Data_Analysis Data Analysis (AUC Calculation) Glucose_Tolerance_Test->Data_Analysis

References

Tug-469: A Potent and Selective Chemical Probe for Free Fatty Acid Receptor 1 (FFAR1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Situated predominantly on pancreatic β-cells, FFAR1 activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action presents a significant advantage over traditional insulin secretagogues, offering the potential for glycemic control with a reduced risk of hypoglycemia. Tug-469 is a potent and selective synthetic agonist of FFAR1, making it an invaluable tool for elucidating the receptor's physiological roles and for the development of novel anti-diabetic therapeutics.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its engagement of FFAR1-mediated signaling pathways.

Pharmacological Profile of this compound

This compound is characterized by its high potency and selectivity for FFAR1. It acts as a full agonist, effectively mimicking the action of endogenous fatty acid ligands.

Quantitative Pharmacological Data
ParameterValueSpecies/SystemReference
EC50 19 nMHuman FFAR1
462 nMRat INS-1 cells (impedance-based assay)
250 nMHuman FFAR1 (in the presence of 2.5% albumin)
pEC50 7.73Human FFAR1
Selectivity >200-fold vs. FFAR4 (EC50 = 4.4 µM)Human
Off-Target Activity No significant activity at FFA2 (GPR43) or FFA3 (GPR41)
No significant agonist activity at 1 µM on PPARγ

FFAR1 Signaling Pathways Activated by this compound

Activation of FFAR1 by this compound initiates a cascade of intracellular signaling events that culminate in the potentiation of insulin secretion and other cellular responses. The primary signaling pathway involves the coupling of FFAR1 to the Gq/11 family of G proteins.

Canoncial Gq/11 Signaling Pathway

FFAR1_signaling cluster_cytosol Cytosol Tug469 This compound FFAR1 FFAR1 Tug469->FFAR1 binds Gq Gq/11 FFAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates InsulinGranules Insulin Granules Ca2->InsulinGranules promotes fusion ERK ERK1/2 Ca2->ERK activates via upstream kinases PKC->InsulinGranules promotes fusion PKC->ERK activates via upstream kinases Exocytosis Insulin Secretion (Exocytosis) InsulinGranules->Exocytosis pERK p-ERK1/2 ERK->pERK AntiApoptosis Anti-apoptotic Effects pERK->AntiApoptosis

Caption: FFAR1 signaling cascade initiated by this compound.

Upon binding of this compound, FFAR1 activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, promotes the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis.

ERK1/2 Signaling Pathway

This compound has also been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation of ERK1/2 appears to be independent of the insulin secretion pathway but plays a crucial role in protecting pancreatic β-cells from palmitate-induced apoptosis. This suggests a dual mechanism of action for FFAR1 agonists, not only enhancing insulin secretion but also promoting β-cell survival.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a chemical probe for FFAR1.

In Vitro Assays

1. Calcium Mobilization Assay

This assay is used to determine the potency of FFAR1 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

  • Cell Line: 1321N1 cells recombinantly expressing human FFAR1.

  • Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Protocol:

    • Seed 1321N1-hFFAR1 cells into a 96-well black, clear-bottom plate and culture overnight.

    • Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the this compound dilutions to the wells and immediately begin kinetic fluorescence readings.

    • Record the maximum fluorescence response for each concentration.

    • Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

2. Insulin Secretion Assay

This assay quantifies the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cells.

  • Cell Line: Rat insulinoma INS-1 cells.

  • Reagents:

    • This compound stock solution.

    • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

    • Insulin ELISA kit.

  • Protocol:

    • Plate INS-1 cells and allow them to adhere.

    • Wash the cells with a glucose-free buffer.

    • Pre-incubate the cells in KRBH buffer with a low glucose concentration for 1-2 hours.

    • Replace the buffer with fresh KRBH buffer containing low (basal) or high (stimulatory) glucose, with or without various concentrations of this compound. A typical concentration of this compound used is 5 µM.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Collect the supernatant.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

    • Normalize the insulin secretion data to the total protein content of the cells in each well.

In Vivo Studies

1. Intraperitoneal Glucose Tolerance Test (IPGTT)

This test evaluates the in vivo efficacy of this compound in improving glucose tolerance.

  • Animal Model: Pre-diabetic New Zealand Obese (NZO) mice.

  • Reagents:

    • This compound formulation: Dissolved in dimethyl sulfoxide (DMSO) at 66.7 mg/ml, then diluted in sterile 0.9% NaCl containing 0.5% (w/v) Tween® 20 to a final concentration of 0.5 mg/ml.

    • Sterile 40% glucose solution.

  • Protocol:

    • Fast the mice for 6 hours prior to the experiment.

    • Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.).

    • After 1 hour, collect a baseline blood sample from the tail vein.

    • Administer a glucose challenge (e.g., 2.5 g/kg) via i.p. injection.

    • Collect blood samples at various time points post-glucose administration (e.g., 30, 60, 90, 120, and 180 minutes).

    • Measure blood glucose levels using a glucometer.

    • Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Ca_assay Calcium Mobilization Assay (1321N1-hFFAR1 cells) Potency Potency Ca_assay->Potency EC50 Determination Insulin_assay Insulin Secretion Assay (INS-1 cells) Efficacy Efficacy Insulin_assay->Efficacy Glucose-dependent Insulin Secretion Impedance_assay Impedance-based Assay (INS-1 cells) Potency_INS1 Potency_INS1 Impedance_assay->Potency_INS1 EC50 in INS-1 Selectivity_assay Selectivity Assays (FFA4, FFA2/3, PPARγ) Selectivity Selectivity Selectivity_assay->Selectivity Selectivity Profile Tug469_vitro This compound Tug469_vitro->Ca_assay Tug469_vitro->Insulin_assay Tug469_vitro->Impedance_assay Tug469_vitro->Selectivity_assay IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) Glucose_Tolerance Glucose_Tolerance IPGTT->Glucose_Tolerance Improved Glucose Tolerance NZO_mice Pre-diabetic NZO Mice NZO_mice->IPGTT Tug469_vivo This compound (5 mg/kg, i.p.) Tug469_vivo->NZO_mice

Caption: Workflow for the characterization of this compound.

Conclusion

This compound stands out as a highly potent and selective chemical probe for FFAR1. Its well-characterized pharmacological profile and demonstrated in vitro and in vivo activities make it an indispensable tool for researchers in the fields of diabetes, metabolism, and GPCR biology. The detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to further explore the therapeutic potential of FFAR1 agonism. The dual action of enhancing glucose-stimulated insulin secretion and promoting β-cell survival underscores the promise of targeting FFAR1 for the treatment of type 2 diabetes.

References

Tug-469: A Deep Dive into its Effects on Pancreatic Beta-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tug-469 has emerged as a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] This receptor is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[2][3] As such, FFA1 agonists like this compound represent a promising therapeutic avenue for the treatment of type 2 diabetes mellitus, offering the potential for glycemic control with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of the effects of this compound on pancreatic beta-cell function, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency, selectivity, and effects of this compound on pancreatic beta-cell function based on in vitro studies.

Table 1: Potency and Selectivity of this compound

ParameterCell LineValueReference
EC50 (FFA1) 1321N1 (recombinant)17 nM
Potency vs. GW9508 1321N1 (recombinant)1.7 to 3.0 times higher
Selectivity (FFA1 vs. FFA4) 1321N1 (recombinant)> 200-fold

Table 2: Effects of this compound on Insulin Secretion and Cell Viability

ParameterCell LineConditionEffectReference
Insulin Secretion INS-1E12 mM Glucose55% amplification of GSIS
Insulin Secretion INS-1ELow GlucoseNo effect
Apoptosis INS-1EPalmitate-inducedReduced apoptosis

Signaling Pathways and Mechanism of Action

This compound exerts its effects on pancreatic beta-cells primarily through the activation of the FFA1/GPR40 receptor, which is coupled to the Gq/11 signaling pathway. This initiates a cascade of intracellular events culminating in the potentiation of glucose-stimulated insulin secretion.

Gq/11-PLC-IP3-Ca2+ Pathway

Activation of FFA1 by this compound leads to the activation of the Gq/11 protein. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial rise in intracellular Ca2+ is a key event in the signaling cascade.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound FFA1/GPR40 FFA1/GPR40 This compound->FFA1/GPR40 Gq/11 Gq/11 FFA1/GPR40->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds to Ca2+_Store Ca2+ Store IP3R->Ca2+_Store Opens Ca2+_Release Ca2+ Release Ca2+_Store->Ca2+_Release ERK_signaling This compound This compound FFA1/GPR40 FFA1/GPR40 This compound->FFA1/GPR40 Upstream_Signal Upstream Signaling (Gq/11 dependent) FFA1/GPR40->Upstream_Signal MEK1 MEK1 Upstream_Signal->MEK1 Activates ERK1/2 ERK1/2 MEK1->ERK1/2 Phosphorylates p-ERK1/2 Phosphorylated ERK1/2 Apoptosis Apoptosis p-ERK1/2->Apoptosis Inhibits Cell_Survival Cell_Survival p-ERK1/2->Cell_Survival Promotes Calcium_Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Load_Dye Load with Ca2+ sensitive dye Seed_Cells->Load_Dye Wash_Cells Wash to remove excess dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_Agonist Add this compound Measure_Baseline->Add_Agonist Measure_Response Monitor fluorescence change over time Add_Agonist->Measure_Response End End Measure_Response->End

References

Unveiling the Off-Target Landscape of Tug-469: A Technical Guide Beyond FFA1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of Tug-469 beyond its primary target, the Free Fatty Acid Receptor 1 (FFA1/GPR40). Designed for researchers, scientists, and drug development professionals, this document collates available quantitative data, details key experimental methodologies for off-target assessment, and visualizes the known signaling pathways. While this compound is recognized as a potent and highly selective FFA1 agonist, a thorough understanding of its interactions with other cellular components is critical for a comprehensive safety and efficacy evaluation.

Executive Summary

This compound is a well-characterized agonist of FFA1, a G protein-coupled receptor (GPCR) that enhances glucose-stimulated insulin secretion, positioning it as a therapeutic candidate for type 2 diabetes.[1][2] Extensive in vitro studies have demonstrated its high potency and selectivity for FFA1. However, like any small molecule, the potential for off-target interactions exists. This guide focuses on the known and potential cellular targets of this compound beyond FFA1, with a primary focus on the Free Fatty Acid Receptor 4 (FFA4/GPR120), the most significant identified off-target. Additionally, this guide addresses other related receptors and discusses the broader context of safety pharmacology profiling for FFA1 agonists.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been primarily characterized against other members of the free fatty acid receptor family. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Potency of this compound on FFA1 and FFA4

TargetAgonist Activity (EC50)
FFA1 (GPR40)19 nM
FFA4 (GPR120)4.4 µM

This data indicates that this compound is over 200-fold more selective for FFA1 than for FFA4.

Table 2: Selectivity Profile of this compound Against Related Receptors

TargetActivity at 1 µM
FFA2 (GPR43)No significant activity
FFA3 (GPR41)No significant activity
PPARγNo significant agonist activity

Known Off-Target Signaling Pathways

Both FFA1 and its primary off-target, FFA4, are Gq/11-coupled GPCRs. Upon agonist binding, they activate a canonical signaling cascade resulting in the mobilization of intracellular calcium. This shared pathway underscores the importance of the high selectivity of this compound to ensure targeted therapeutic action.

cluster_Tug469 This compound cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling Tug469 This compound FFA1 FFA1 (High Affinity) Tug469->FFA1 Binds FFA4 FFA4 (Low Affinity) Tug469->FFA4 Binds (at high conc.) Gq11 Gαq/11 FFA1->Gq11 Activates FFA4->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx

This compound signaling via FFA1 and the off-target FFA4.

Experimental Protocols for Off-Target Characterization

The following are detailed methodologies for key in vitro assays used to determine the selectivity and off-target profile of compounds like this compound.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the functional activity of compounds on Gq/11-coupled receptors like FFA1 and FFA4.

cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells expressing target receptor (e.g., 1321N1-FFA4) in 96-well plates P2 Incubate overnight P1->P2 P4 Wash cells and add dye-loading solution P2->P4 P3 Prepare Fluo-4 AM dye-loading solution (e.g., in HBSS with Pluronic F-127) P3->P4 P5 Incubate for 1 hour at 37°C P4->P5 A1 Wash cells to remove excess dye P5->A1 A2 Place plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) A1->A2 A3 Add this compound at varying concentrations A2->A3 A4 Measure fluorescence (Ex/Em = ~490/525 nm) in real-time A3->A4 D1 Calculate the change in fluorescence intensity A4->D1 D2 Plot dose-response curve D1->D2 D3 Determine EC50 value D2->D3

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Cells (e.g., 1321N1 or HEK293) stably or transiently expressing the receptor of interest (e.g., human FFA4) are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, typically for 1 hour at 37°C.[3][4] Pluronic F-127 is often included to aid dye solubilization. Probenecid may be added to prevent dye extrusion.

  • Compound Addition and Measurement: After incubation, the loading solution is removed, and cells are washed with an assay buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution). The plate is then placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of this compound at various concentrations.

  • Data Acquisition: Fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is used to calculate the response to the compound. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.

Impedance-Based Assay

Impedance-based assays provide a non-invasive, label-free method to monitor real-time cellular responses to receptor activation, which often involves changes in cell morphology and adhesion.

cluster_prep Cell Seeding & Monitoring cluster_assay Compound Treatment cluster_analysis Data Analysis P1 Add cell culture medium to xCELLigence E-Plate P2 Perform background measurement P1->P2 P3 Seed cells expressing target receptor onto E-Plate P2->P3 P4 Incubate and monitor cell adhesion and proliferation in real-time overnight P3->P4 A1 Ensure a stable cell monolayer has formed (stable Cell Index) P4->A1 A2 Add this compound at varying concentrations A1->A2 A3 Continue real-time monitoring of impedance (Cell Index) A2->A3 D1 Plot Cell Index vs. Time A3->D1 D2 Extract peak response at a specific time point D1->D2 D3 Generate dose-response curve and calculate EC50 D2->D3

Workflow for an impedance-based GPCR assay.

Methodology:

  • Plate Preparation and Seeding: A background reading is taken on a specialized microelectronic plate (E-Plate). Cells expressing the target receptor are then seeded into the wells.

  • Cell Monitoring: The plate is placed in the xCELLigence instrument inside an incubator, and cell adhesion, spreading, and proliferation are monitored in real-time by measuring the electrical impedance. This is recorded as a unitless parameter called the Cell Index.

  • Compound Addition: Once the cells form a stable monolayer, indicated by a plateau in the Cell Index, this compound is added at various concentrations.

  • Data Acquisition: The instrument continues to record the Cell Index in real-time. GPCR activation typically leads to rapid, transient changes in the Cell Index, reflecting alterations in cell morphology.

  • Data Analysis: The kinetic response is analyzed, and a specific time point representing the peak response is selected. The Cell Index values at this time point are used to generate dose-response curves and calculate EC50 values.

Broader Safety Pharmacology and Future Directions

While the current data points to a favorable selectivity profile for this compound, comprehensive off-target screening is a critical step in preclinical drug development. The high lipophilicity of some FFA1 agonists has been linked to off-target effects and potential toxicity. Therefore, assessing this compound against a broad panel of receptors, ion channels, transporters, and enzymes is recommended to de-risk its clinical progression.

Standard safety pharmacology panels, such as those offered by Eurofins Discovery (e.g., SafetyScreen44), typically include targets known to be associated with adverse drug reactions. These panels provide a systematic way to identify potential liabilities early in the discovery process. Key target families usually included are:

  • GPCRs: To identify unintended interactions with other signaling pathways.

  • Ion Channels: Particularly hERG, to assess the risk of cardiac arrhythmias.

  • Kinases: To check for unintended modulation of cell growth and signaling pathways.

  • Nuclear Receptors: To rule out unwanted effects on gene expression.

  • Transporters: To identify potential for drug-drug interactions.

A comprehensive safety assessment of this compound would involve screening against such a panel to confirm its clean profile and support its continued development as a selective FFA1 agonist for the treatment of type 2 diabetes.

References

Pharmacological Profile of Tug-469: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Tug-469, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This compound has emerged as a significant research tool and a potential therapeutic candidate for type 2 diabetes mellitus due to its ability to enhance glucose-stimulated insulin secretion.

Core Mechanism of Action

This compound is a small molecule agonist that selectively binds to and activates the Free Fatty Acid Receptor 1 (FFA1). FFA1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells. The activation of FFA1 by this compound in pancreatic β-cells initiates a signaling cascade through the Gq/11 pathway, leading to the mobilization of intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion. This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across different assays and in comparison to other known FFA1 agonists.

ParameterThis compoundGW9508TAK-875Reference
EC50 (FFA1, Calcium Mobilization) 19 nM--[1][2]
pEC50 (hFFA1) 7.73--[1]
Potency vs. GW9508 (in vitro) 1.7 to 3.0-fold higher--[3][4]
Potency vs. GW9508 (INS-1 cells) 3.7-fold more potent--
Selectivity (FFA1 vs. FFA4) >200-fold~7-fold~58-fold
FFA4 Activity Partial agonist--

Table 1: In Vitro Potency and Selectivity of this compound.

ParameterValueConditionsReference
EC50 (Calcium Mobilization, no albumin) 17 nM-
EC50 (Calcium Mobilization, 2.5% albumin) 250 nM15-fold reduction in potency

Table 2: Effect of Serum Albumin on this compound Potency.

Study TypeAnimal ModelDoseEffectReference
In Vivo Efficacy Pre-diabetic New Zealand Obese (NZO) mice5 mg/kg (single dose)Significantly improved glucose tolerance

Table 3: In Vivo Efficacy of this compound.

Signaling Pathway of this compound at FFA1

This compound activates FFA1, which canonically couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade culminating in the potentiation of insulin secretion.

Tug469_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tug469 This compound FFA1 FFA1 Receptor Tug469->FFA1 Binds to Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles Triggers exocytosis PKC->InsulinVesicles Promotes fusion InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: this compound mediated FFA1 signaling pathway.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological characterization of this compound are provided below.

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA1 activation by this compound.

  • Cell Line: 1321N1 cells recombinantly expressing FFA1.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • This compound and reference compounds (e.g., GW9508) serially diluted.

  • Protocol:

    • Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

    • Load cells with the fluorescent calcium dye for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Acquire a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add this compound or reference compounds at various concentrations.

    • Immediately measure the fluorescence intensity over time to detect the calcium flux.

    • Data is typically expressed as the peak fluorescence response over baseline.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed 1321N1-FFA1 cells in microplate B Culture overnight A->B C Load cells with Fluo-4 AM B->C D Wash cells C->D E Measure baseline fluorescence D->E F Add this compound E->F G Measure fluorescence kinetically F->G H Calculate peak response G->H I Generate dose-response curve H->I J Determine EC50 I->J

Caption: Workflow for Calcium Mobilization Assay.

2. cAMP Assay

This assay is used to determine the selectivity of this compound by assessing its effect on Gs or Gi coupled receptors, such as FFA4, where changes in cyclic adenosine monophosphate (cAMP) levels are measured.

  • Cell Line: 1321N1 cells recombinantly expressing FFA4.

  • Reagents:

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels for Gi-coupled receptor assessment).

    • This compound and reference compounds.

  • Protocol:

    • Seed cells in a suitable microplate and culture.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptor analysis, stimulate cells with forskolin.

    • Add this compound or reference compounds.

    • Incubate for a specified time at room temperature.

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

3. Impedance-Based Assay

This label-free assay measures changes in cellular morphology and adhesion upon GPCR activation, providing an integrated readout of cellular response.

  • Cell Line: Rat insulinoma INS-1 cells (natively expressing FFA1).

  • Equipment: Real-time cell analysis system (e.g., xCELLigence).

  • Protocol:

    • Seed INS-1 cells in specialized microplates containing gold microelectrodes (E-plates).

    • Allow cells to attach and grow, monitoring impedance until a stable baseline is achieved.

    • Add this compound or reference compounds.

    • Continuously monitor the cell index, an arbitrary unit reflecting cellular impedance, in real-time.

    • The change in cell index over time reflects the cellular response to FFA1 activation.

In Vivo Assay

1. Intraperitoneal Glucose Tolerance Test (IPGTT)

This test evaluates the in vivo efficacy of this compound in improving glucose disposal in a pre-diabetic animal model.

  • Animal Model: Pre-diabetic New Zealand Obese (NZO) mice.

  • Reagents:

    • This compound formulated for intraperitoneal (i.p.) injection (e.g., in 0.9% NaCl with 0.5% Tween® 20).

    • Sterile glucose solution (e.g., 40%).

  • Protocol:

    • Fast mice for 6 hours prior to the experiment.

    • Administer this compound (5 mg/kg) or vehicle via i.p. injection.

    • After 1 hour, administer a glucose challenge (2.5 g/kg) via i.p. injection.

    • Collect blood samples from the tail vein at 0, 30, 60, 90, 120, and 180 minutes post-glucose administration.

    • Measure blood glucose levels at each time point using a glucometer.

    • The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

IPGTT_Workflow cluster_prep Animal Preparation cluster_dosing Dosing and Challenge cluster_sampling Blood Sampling and Analysis A Fast NZO mice (6 hours) B Administer this compound (i.p.) A->B C Wait 1 hour B->C D Administer Glucose (i.p.) C->D E Collect tail vein blood at 0, 30, 60, 90, 120, 180 min D->E F Measure blood glucose E->F G Calculate AUC F->G

Caption: Workflow for Intraperitoneal Glucose Tolerance Test.

Conclusion

This compound is a highly potent and selective FFA1 agonist with demonstrated in vitro and in vivo efficacy. Its ability to enhance glucose-stimulated insulin secretion through the Gq signaling pathway makes it a valuable tool for diabetes research and a promising scaffold for the development of novel anti-diabetic therapeutics. The detailed pharmacological profile and experimental methodologies presented in this guide offer a comprehensive resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for Testing Tug-469 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] FFA1 is predominantly expressed in pancreatic β-cells and its activation enhances glucose-stimulated insulin secretion (GSIS).[1][3] This makes this compound a promising candidate for the development of therapeutics for type 2 diabetes mellitus. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound selectively binds to and activates FFA1, a Gq protein-coupled receptor. This activation stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in intracellular Ca2+ levels. This elevation in intracellular calcium is a key step in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.

Signaling Pathway of this compound

Tug469_Signaling_Pathway Tug469 This compound FFA1 FFA1/GPR40 Receptor Tug469->FFA1 binds to Gq Gq Protein FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase leads to Insulin_Secretion Enhanced Glucose- Stimulated Insulin Secretion Ca_increase->Insulin_Secretion potentiates Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture 1321N1 cells recombinantly expressing FFA1 Seeding Seed cells into 96-well plates Cell_Culture->Seeding Incubation1 Incubate for 24 hours Seeding->Incubation1 Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition Add varying concentrations of this compound Incubation2->Compound_Addition Measurement Measure fluorescence intensity (kinetic read) Compound_Addition->Measurement Data_Normalization Normalize fluorescence data Measurement->Data_Normalization Curve_Fitting Generate dose-response curves Data_Normalization->Curve_Fitting EC50_Calculation Calculate EC₅₀ values Curve_Fitting->EC50_Calculation Insulin_Secretion_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture INS-1 cells Seeding Seed cells into 24-well plates Cell_Culture->Seeding Incubation1 Incubate until 80% confluent Seeding->Incubation1 Starvation Starve cells in low glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate buffer (KRBH) Incubation1->Starvation Treatment Treat with this compound in KRBH containing low (2.8 mM) or high (16.7 mM) glucose Starvation->Treatment Incubation2 Incubate for 30 minutes Treatment->Incubation2 Collection Collect supernatant Incubation2->Collection ELISA Measure insulin concentration in supernatant using ELISA Collection->ELISA Data_Normalization Normalize insulin secretion to total protein content ELISA->Data_Normalization Statistical_Analysis Perform statistical analysis (e.g., ANOVA) Data_Normalization->Statistical_Analysis

References

Application Notes and Protocols for the Use of Tug-469 in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS). Activation of FFA1 by agonists like this compound has been shown to improve glucose tolerance in preclinical models of type 2 diabetes, making it a promising therapeutic target. These application notes provide detailed protocols and data for the use of this compound in diabetic mouse models, specifically focusing on its effects on glucose homeostasis.

Mechanism of Action: FFA1 Signaling Pathway

This compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner. Upon binding to the FFA1 receptor, it activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Tug469 This compound FFA1 FFA1/GPR40 Receptor Tug469->FFA1 Binds Gq11 Gq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca2_increase ↑ [Ca2+]i Insulin_Vesicle Insulin Vesicle Ca2_increase->Insulin_Vesicle Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis ER Ca2+ Store ER->Ca2_increase Releases Ca2+ IP3R->ER Opens Channel

Caption: FFA1 Signaling Pathway for Insulin Secretion.

In Vivo Efficacy in a Diabetic Mouse Model

Animal Model

The New Zealand Obese (NZO) mouse is a polygenic model of obesity and type 2 diabetes. Male NZO mice develop obesity, hyperinsulinemia, and impaired glucose tolerance, making them a suitable model for studying the effects of anti-diabetic compounds.[1]

Experimental Design

Pre-diabetic male NZO mice (180-220 days old) were fasted for 6 hours prior to the experiment. A single dose of this compound (5 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection. An intraperitoneal glucose tolerance test (IPGTT) was then performed.[1]

Data Presentation

The following table summarizes the representative blood glucose levels during an IPGTT in NZO mice treated with this compound. The data demonstrates a significant improvement in glucose tolerance at 60 and 90 minutes post-glucose challenge.

Time Point (minutes)Vehicle Control (mg/dL)This compound (5 mg/kg) (mg/dL)
0 (Baseline)150 ± 10148 ± 12
30450 ± 25400 ± 20
60400 ± 20300 ± 18
90300 ± 15220 ± 15
120200 ± 12180 ± 10

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM and are representative based on published findings.[1]

Experimental Protocols

Preparation of this compound Formulation
  • Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 50 mg/mL.

  • Working Solution: On the day of the experiment, dilute the stock solution in a vehicle of sterile 0.9% saline containing 0.5% (w/v) Tween® 80 to a final concentration of 0.5 mg/mL. Ensure the solution is well-mixed before administration.

Intraperitoneal Glucose Tolerance Test (IPGTT)

IPGTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_gtt Glucose Challenge cluster_monitoring Monitoring Fasting Fast NZO mice for 6 hours (water ad libitum) Baseline_BG Measure baseline blood glucose (Time 0) from tail vein Fasting->Baseline_BG Tug469_Admin Administer this compound (5 mg/kg) or Vehicle via i.p. injection Baseline_BG->Tug469_Admin Glucose_Admin Administer Glucose (2 g/kg) via i.p. injection Tug469_Admin->Glucose_Admin BG_Measurement Measure blood glucose at 30, 60, 90, and 120 minutes Glucose_Admin->BG_Measurement

Caption: Experimental Workflow for IPGTT.
  • Animal Preparation:

    • House male NZO mice (180-220 days old) under standard laboratory conditions.

    • Fast the mice for 6 hours with free access to water.

  • Baseline Blood Glucose:

    • At the end of the fasting period, obtain a baseline blood sample (Time 0) from the tail vein.

    • Measure blood glucose using a calibrated glucometer.

  • This compound Administration:

    • Administer the prepared this compound solution (5 mg/kg) or vehicle intraperitoneally.

  • Glucose Challenge:

    • 30 minutes after this compound or vehicle administration, administer a 20% glucose solution (in sterile saline) intraperitoneally at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose injection.

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Calculate the mean blood glucose levels for each group at each time point.

    • Statistical analysis can be performed using a two-way ANOVA with repeated measures to compare the glucose tolerance curves between the treatment and vehicle groups. The area under the curve (AUC) can also be calculated and compared using a t-test.

Conclusion

This compound demonstrates significant efficacy in improving glucose tolerance in a pre-diabetic mouse model. The provided protocols and data serve as a valuable resource for researchers investigating FFA1 agonists for the treatment of type 2 diabetes. Careful adherence to the experimental procedures is crucial for obtaining reproducible and reliable results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[1][2] It is a valuable tool for studying the role of FFA1 in various physiological processes, particularly in the context of metabolic diseases like type 2 diabetes. This compound enhances glucose-stimulated insulin secretion from pancreatic β-cells by activating FFA1.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on recommended concentrations and key experimental workflows.

Mechanism of Action

This compound selectively binds to and activates FFA1, a G protein-coupled receptor (GPCR). Upon activation, FFA1 couples primarily through the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ is a key signal that potentiates glucose-stimulated insulin secretion in pancreatic β-cells.

Tug469_Signaling_Pathway FFA1 FFA1/GPR40 G_protein Gαq/11 FFA1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Tug469 This compound Tug469->FFA1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion Potentiates

Caption: this compound signaling pathway via FFA1/GPR40 activation.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available literature, a general concentration range of 10 nM to 10 µM is recommended for most in vitro cellular assays.

ParameterValueReference
EC50 19 nM[1]
Recommended Cellular Use Up to 1 µM
Insulin Secretion (INS-1 cells) 5 µM
General In Vitro Efficacy 0 - 10 µM
Selectivity (FFA1 vs FFA4) >200-fold

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow A Seed cells in a 96-well black plate B Culture cells to ~80-90% confluency A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Wash cells to remove excess dye C->D E Acquire baseline fluorescence reading D->E F Add this compound at varying concentrations E->F G Measure fluorescence changes over time F->G H Analyze data and generate dose-response curve G->H

Caption: Experimental workflow for a calcium mobilization assay.

Materials:

  • Cells expressing FFA1 (e.g., INS-1, CHO-K1 cells stably expressing human FFA1)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove any extracellular dye.

  • Assay:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for approximately 1-2 minutes.

    • Inject this compound at the desired concentrations (prepared in HBSS) and continue to record the fluorescence signal for an additional 5-10 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the this compound concentration to generate a dose-response curve and determine the EC50.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2, a downstream target in the FFA1 signaling pathway, using Western blotting.

ERK_Phosphorylation_Workflow A Seed and grow cells in 6-well plates B Serum-starve cells (e.g., 4-6 hours) A->B C Treat cells with this compound for a specified time (e.g., 5-15 min) B->C D Lyse cells and collect protein C->D E Determine protein concentration (e.g., BCA assay) D->E F Perform SDS-PAGE and transfer to a membrane E->F G Incubate with primary antibodies (anti-p-ERK and anti-total-ERK) F->G H Incubate with secondary antibody and detect signal G->H I Quantify band intensity and normalize p-ERK to total-ERK H->I

Caption: Western blot workflow for ERK phosphorylation analysis.

Materials:

  • Cells expressing FFA1

  • 6-well cell culture plates

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Concluding Remarks

This compound is a powerful research tool for investigating FFA1 signaling and its physiological consequences. The provided protocols and concentration guidelines offer a solid foundation for designing and executing successful cell culture experiments. Researchers should always optimize these protocols for their specific cell systems and experimental goals.

References

Application Notes and Protocols: TUG-469 Administration in New Zealand Obese (NZO) Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-469 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] Activation of FFA1 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic target for type 2 diabetes.[1][2] The New Zealand obese (NZO) mouse is a polygenic model of obesity, hyperinsulinemia, and insulin resistance, which develops characteristics of the human metabolic syndrome, making it a relevant model for preclinical studies of anti-diabetic compounds. This document provides detailed protocols for the administration of this compound to NZO mice and for assessing its effects on glucose metabolism, based on published research.

Data Presentation

In Vivo Efficacy of this compound in NZO Mice

A single intraperitoneal administration of this compound has been shown to significantly improve glucose tolerance in pre-diabetic NZO mice.[1] The following table summarizes the blood glucose levels observed during an intraperitoneal glucose tolerance test (IPGTT) in NZO mice treated with either vehicle or this compound.

Time Point (minutes)Vehicle Control (Blood Glucose, mmol/L)This compound (5 mg/kg) (Blood Glucose, mmol/L)
-60~8~8
0~8~8
15~22~17
30~25~19
60~23~16
90~18~13
120~15~11

Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.

Experimental Protocols

Intraperitoneal Glucose Tolerance Test (IPGTT) in NZO Mice

This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in NZO mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, or as specified by the manufacturer)

  • Glucose solution (20% w/v in sterile saline)

  • Male pre-diabetic New Zealand obese (NZO) mice

  • Glucometer and test strips

  • Syringes and needles for intraperitoneal injection

  • Animal scale

  • Restraining device (optional)

Procedure:

  • Animal Acclimatization: Acclimatize male NZO mice to the experimental conditions for at least one week prior to the study.

  • Fasting: Fast the mice for 6 hours before the start of the experiment, with free access to water.

  • Baseline Blood Glucose: At the beginning of the experiment (t = -60 min), obtain a baseline blood glucose reading from the tail vein using a glucometer.

  • This compound Administration:

    • Prepare a solution of this compound in the appropriate vehicle to achieve a final dose of 5 mg/kg body weight.

    • Administer the this compound solution or vehicle control via intraperitoneal (IP) injection.

  • Pre-Glucose Blood Sample: At t = 0 min (60 minutes after this compound administration), take a second blood glucose reading.

  • Glucose Challenge:

    • Administer a 2 g/kg body weight dose of the 20% glucose solution via IP injection.

  • Post-Glucose Blood Sampling:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for both the vehicle and this compound treated groups.

    • Calculate the area under the curve (AUC) for glucose excursion for each group to quantify the improvement in glucose tolerance.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Mandatory Visualizations

Signaling Pathway of this compound via FFA1/GPR40

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TUG469 This compound FFA1 FFA1/GPR40 TUG469->FFA1 Binds to Gq Gq/11 FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_secretion Enhanced Glucose-Stimulated Insulin Secretion Ca_release->Insulin_secretion Leads to PKC->Insulin_secretion Contributes to

Caption: this compound activates the FFA1/GPR40 receptor, leading to a Gq-mediated signaling cascade that enhances insulin secretion.

Experimental Workflow for IPGTT with this compound

IPGTT_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimatize Acclimatize NZO Mice (≥ 1 week) fasting Fast Mice (6 hours) acclimatize->fasting baseline_bg Measure Baseline Blood Glucose (t = -60 min) fasting->baseline_bg drug_admin Administer this compound (5 mg/kg) or Vehicle (IP injection) baseline_bg->drug_admin pre_glucose_bg Measure Blood Glucose (t = 0 min) drug_admin->pre_glucose_bg glucose_challenge Glucose Challenge (2 g/kg) (IP injection) pre_glucose_bg->glucose_challenge post_glucose_bg Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_challenge->post_glucose_bg plot_data Plot Blood Glucose vs. Time post_glucose_bg->plot_data calculate_auc Calculate Area Under the Curve (AUC) plot_data->calculate_auc stat_analysis Statistical Analysis calculate_auc->stat_analysis

References

Application Notes and Protocols for Calcium Mobilization Assay with Tug-469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[3] The activation of GPR40 by agonists like this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i), a key second messenger in insulin exocytosis. This makes calcium mobilization assays a fundamental tool for characterizing the potency and efficacy of GPR40 agonists. These application notes provide a detailed protocol for performing a calcium mobilization assay using this compound and the fluorescent calcium indicator Fluo-4 AM in a pancreatic beta-cell line.

Mechanism of Action of this compound

This compound mimics the action of endogenous long-chain free fatty acids by binding to and activating GPR40. This activation stimulates the Gq alpha subunit of the heterotrimeric G protein. The activated Gαq in turn activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This rapid increase in intracellular calcium concentration is a critical signal for the potentiation of glucose-stimulated insulin secretion. Some evidence also suggests that under certain conditions, GPR40 may also couple to Gs, leading to cAMP production, although the primary pathway for calcium mobilization is through Gq.

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_ER ER Lumen Tug469 This compound GPR40 GPR40/FFA1 Tug469->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ Increase Ca_ER->Ca_cyto Release Insulin Insulin Secretion (potentiated) Ca_cyto->Insulin Leads to

Caption: GPR40 signaling pathway initiated by this compound.

Quantitative Data for this compound

The potency of this compound has been evaluated in various in vitro systems. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity.

Cell Line/SystemAssay TypeEC50 (nM)pEC50Reference
Recombinant hFFA1Calcium Mobilization197.73[1]
1321N1 cells expressing FFA1Calcium Mobilization17-[4]
INS-1 cellsImpedance-based462-
FFA1 (with 0.05% BSA)Not Specified-7.83 ± 0.04
FFA1 (with 0.5% BSA)Not Specified-7.35 ± 0.03

Experimental Protocols

Calcium Mobilization Assay in MIN6 Pancreatic Beta-Cells using Fluo-4 AM

This protocol describes the measurement of intracellular calcium mobilization in the mouse pancreatic insulinoma cell line MIN6 upon stimulation with this compound.

Materials:

  • MIN6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (e.g., 129 mM NaCl, 5 mM NaHCO3, 4.8 mM KCl, 1.2 mM KH2PO4, 2.5 mM CaCl2, 2.4 mM MgSO4, 10 mM HEPES, 1 mM glucose, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with bottom-read capabilities and injectors

Protocol:

  • Cell Culture and Plating:

    • Culture MIN6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • The day before the assay, seed the MIN6 cells into black, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in KRBH buffer to the desired working concentrations.

    • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Dye Loading Solution: For each plate, mix an appropriate volume of Fluo-4 AM stock solution and Pluronic F-127 (20% solution in DMSO) with pre-warmed KRBH buffer to achieve a final concentration of 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127. Probenecid can be added at a final concentration of 1-2.5 mM to inhibit dye leakage.

  • Dye Loading:

    • Remove the growth medium from the cell plates.

    • Wash the cells once with 100 µL of KRBH buffer per well.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of KRBH buffer to remove excess dye.

    • Add 100 µL of KRBH buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

  • Calcium Flux Measurement:

    • Set the fluorescence microplate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injectors, add a specific volume (e.g., 20 µL) of the this compound working solution to the wells to achieve the desired final concentration.

    • Continuously record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) for each well (ΔF = Fmax - F0).

    • The response can be expressed as the ratio ΔF/F0.

    • Plot the response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic fit).

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., MIN6 cells) Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_Overnight 3. Incubate Overnight (37°C, 5% CO2) Cell_Seeding->Incubation_Overnight Prepare_Reagents 4. Prepare Reagents (this compound, Fluo-4 AM) Incubation_Overnight->Prepare_Reagents Dye_Loading 5. Load Cells with Fluo-4 AM Incubation_Overnight->Dye_Loading Prepare_Reagents->Dye_Loading Incubation_Dye 6. Incubate (37°C, 45-60 min) Dye_Loading->Incubation_Dye Wash_Cells 7. Wash Cells to Remove Excess Dye Incubation_Dye->Wash_Cells Plate_Reader 8. Measure Fluorescence in Plate Reader Wash_Cells->Plate_Reader Baseline 8a. Record Baseline Plate_Reader->Baseline Injection 8b. Inject this compound Baseline->Injection Measurement 8c. Record Fluorescence Change Injection->Measurement Data_Analysis 9. Data Analysis (Dose-Response Curve, EC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound calcium mobilization assay.

References

Application Note: Real-Time Monitoring of FFAR1 Activation in INS-1 Cells Using an Impedance-Based Assay with Tug-469

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Free Fatty Acid Receptor 1 (FFAR1), formerly known as GPR40, is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1][2] Activation of FFAR1 by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1][2] Tug-469 is a potent and selective synthetic agonist for FFAR1, with an EC50 value of 19 nM and over 200-fold selectivity for FFAR1 over the related FFAR4 receptor.[3]

INS-1 cells, a rat insulinoma cell line, are a widely used model for studying pancreatic β-cell function as they endogenously express FFAR1 and exhibit GSIS. This application note describes a protocol for monitoring the activation of FFAR1 in INS-1 cells by this compound using a label-free, real-time impedance-based assay. GPCR activation initiates a cascade of intracellular events that lead to dynamic changes in cell morphology, adhesion, and volume. Impedance-based platforms, such as the Agilent xCELLigence system, measure these changes as a variation in electrical impedance, reported as a unitless parameter called the Cell Index (CI). This allows for the non-invasive, real-time quantification of the integrated cellular response to receptor activation.

Principle of the Assay

Microelectrodes integrated into the bottom of specialized microplates continuously monitor the impedance of the cell-covered electrodes. When INS-1 cells are seeded in these plates, they adhere and proliferate on the electrodes, impeding the flow of electric current. This impedance value is directly proportional to the number of cells, their morphology, and the quality of their adhesion. Upon stimulation with an agonist like this compound, the activation of FFAR1 triggers downstream signaling pathways, leading to cytoskeletal rearrangements and changes in cell adhesion. These morphological changes are detected in real-time as a dynamic change in the Cell Index, providing a kinetic profile of the cellular response to the compound.

Signaling Pathway

This compound activates FFAR1, which primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in cytoskeletal changes and modulates insulin secretion, which are reflected in the impedance measurement.

FFAR1_Signaling cluster_membrane Plasma Membrane FFAR1 FFAR1 G_protein Gαq/11 FFAR1->G_protein Activates Tug469 This compound Tug469->FFAR1 Binds PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Response Cytoskeletal Changes & Insulin Secretion Ca_release->Response PKC->Response Impedance Change in Cell Index Response->Impedance

Figure 1. Simplified FFAR1 signaling pathway in INS-1 cells leading to a detectable impedance response.

Experimental Protocol

Materials and Reagents
  • Cells: INS-1 Rat Insulinoma Cell Line (e.g., Sigma-Aldrich, Cat. No. SCC186)

  • Agonist: this compound (MedChemExpress, Cat. No. HY-103083)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM Sodium Pyruvate, 50 µM β-mercaptoethanol, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Assay Medium: Serum-free culture medium or Krebs-Ringer Bicarbonate (KRB) buffer.

  • Equipment:

    • Impedance-based real-time cell analyzer (e.g., Agilent xCELLigence RTCA)

    • E-Plate 96 (or equivalent specialized microplate with integrated electrodes)

    • Standard cell culture incubator (37°C, 5% CO2)

    • Biosafety cabinet

    • Multichannel pipette

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture INS-1 Cells C 3. Seed Cells in E-Plate (20,000 cells/well) A->C B 2. Prepare this compound Dilutions E 5. Add this compound Compound B->E D 4. Monitor Cell Adhesion (Baseline Reading) C->D D->E F 6. Record Real-Time Impedance Response E->F G 7. Normalize Cell Index F->G H 8. Generate Dose-Response Curves G->H I 9. Calculate EC50 Value H->I

Figure 2. Workflow for the impedance-based this compound assay on INS-1 cells.

Step-by-Step Method
  • Cell Seeding:

    • Culture INS-1 cells according to standard protocols.

    • Harvest cells using a gentle dissociation reagent (e.g., Accutase). INS-1 cells can detach easily.

    • Count the cells and resuspend them in culture medium to the desired concentration.

    • Add 50 µL of media to each well of a 96-well E-Plate to obtain a background reading.

    • Add 100 µL of the cell suspension to each well at a density of 20,000 cells/well.

    • Leave the plate at room temperature in the biosafety cabinet for 30 minutes to ensure even cell distribution.

    • Place the E-Plate in the RTCA station inside the incubator and monitor cell adhesion and proliferation until the cells reach a stable baseline (typically 18-24 hours).

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of this compound in serum-free medium or assay buffer to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO.

    • Once the cell index has reached a stable plateau, pause the measurement.

    • Carefully remove the plate and add 50 µL of the compound dilutions (or vehicle) to the respective wells. This will result in a final volume of 200 µL per well.

  • Data Acquisition and Analysis:

    • Return the plate to the RTCA station and resume the measurement.

    • Monitor the cellular response in real-time. For rapid GPCR responses, a measurement every 15-30 seconds for the first 1-2 hours is recommended, followed by less frequent measurements for long-term monitoring.

    • After the experiment, the data can be analyzed using the accompanying software. Normalize the data by subtracting the baseline cell index value just before compound addition.

    • Determine a specific time point that best represents the peak response to generate dose-response curves.

    • Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

Expected Results & Data Presentation

Upon addition of this compound, a rapid, dose-dependent increase in the normalized Cell Index is expected, peaking within 30-60 minutes, followed by a gradual return towards baseline, indicating receptor desensitization. The vehicle control should show no significant change in the Cell Index.

Table 1: Representative Dose-Response Data for this compound on INS-1 Cells Data represents the peak normalized Cell Index value observed within 60 minutes post-compound addition. Values are hypothetical but representative.

This compound Conc. (M)Log [this compound]Normalized Cell Index (Mean)Standard Deviation
1.00E-12-120.010.01
1.00E-11-110.050.02
1.00E-10-100.150.03
1.00E-09-90.450.05
1.00E-08-80.780.06
1.00E-07-70.950.07
1.00E-06-61.000.08
1.00E-05-51.010.08
VehicleN/A0.000.01

Table 2: Summary of Pharmacological Parameters Calculated from the data in Table 1.

CompoundTargetCell LineAssay TypeCalculated EC50 (nM)
This compoundFFAR1INS-1Impedance~25

Note: The calculated EC50 is consistent with published values for this compound, which report an EC50 of 19 nM.

Conclusion

The impedance-based assay is a robust, sensitive, and high-throughput method for characterizing the activity of FFAR1 agonists like this compound on INS-1 cells. The label-free and real-time nature of this technology provides detailed kinetic information about the cellular response to GPCR activation, which is often missed in traditional endpoint assays. This protocol can be readily adapted for screening compound libraries, studying the mechanism of action of novel ligands, and investigating the signaling pathways of other GPCRs in various cell-based models.

References

Measuring cAMP in Response to the FFA1 Receptor Agonist Tug-469: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS). The primary signaling pathway activated by FFA1 agonists involves the Gαq protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. This calcium influx is a key driver of insulin granule exocytosis.

While the Gαq pathway is the canonical signaling route for FFA1, emerging evidence suggests that some FFA1 agonists can exhibit biased agonism, also activating the Gαs signaling pathway. Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels can also contribute to the potentiation of insulin secretion. Therefore, quantifying the effect of FFA1 agonists like this compound on cAMP levels is critical for a comprehensive understanding of their mechanism of action and for the development of new therapeutics for type 2 diabetes.

This application note provides detailed protocols for measuring intracellular cAMP in response to this compound stimulation in a cellular context. It also includes diagrams illustrating the signaling pathway and experimental workflow. While it has been reported that cAMP assays were performed for this compound, specific quantitative data from these studies is not publicly available. The data table provided herein serves as a template for researchers to populate with their own experimental results.

Signaling Pathway of FFA1/GPR40 Agonists

The following diagram illustrates the dual potential signaling pathways of an FFA1 agonist like this compound.

FFA1_Signaling FFA1/GPR40 Signaling Pathways cluster_Gq Canonical Gq Pathway cluster_Gs Potential Gs Pathway (Biased Agonism) Tug469 This compound FFA1 FFA1/GPR40 Receptor Tug469->FFA1 binds Gq Gαq FFA1->Gq activates Gs Gαs FFA1->Gs potentially activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase induces Insulin_Gq Insulin Secretion Ca2_increase->Insulin_Gq potentiates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Gs Insulin Secretion PKA->Insulin_Gs potentiates cAMP_Workflow General Workflow for cAMP Measurement start Start cell_culture 1. Cell Culture (e.g., HEK293 expressing FFA1, MIN6, INS-1E) start->cell_culture cell_seeding 2. Cell Seeding (e.g., 96- or 384-well plates) cell_culture->cell_seeding pre_incubation 3. Pre-incubation (with phosphodiesterase inhibitor, e.g., IBMX) cell_seeding->pre_incubation stimulation 4. Stimulation (with this compound or controls) pre_incubation->stimulation cell_lysis 5. Cell Lysis (to release intracellular cAMP) stimulation->cell_lysis cAMP_detection 6. cAMP Detection (using HTRF, FRET, or ELISA) cell_lysis->cAMP_detection data_analysis 7. Data Analysis (calculate cAMP concentration) cAMP_detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Tug-469 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tug-469 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40)[1][2][3][4]. It demonstrates high selectivity for FFA1 over other related receptors like FFA4[1]. Activation of FFA1 by this compound in pancreatic β-cells enhances glucose-stimulated insulin secretion, making it a valuable tool for research in type 2 diabetes and related metabolic disorders. This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo studies.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1236109-67-3
Molecular Formula C₂₃H₂₃NO₂
Molecular Weight 345.44 g/mol
Appearance White to off-white solid powder
Purity >98%
Solubility Soluble in DMSO (100 mg/mL, requires sonication), slightly soluble in chloroform and methanol, insoluble in water.
Mechanism of Action Selective FFA1 (GPR40) agonist
EC₅₀ 19 nM for FFA1

Experimental Protocols

1. Preparation of a High-Concentration this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for the hygroscopic this compound powder to prevent moisture absorption.

  • Weigh this compound: In a sterile microcentrifuge tube or directly in the amber vial, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.54 mg of this compound.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the 1 mL of 100 mM solution example, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes to initially mix the powder and solvent.

    • To aid dissolution, place the vial in an ultrasonic bath for 10-15 minutes. The bath should be at room temperature.

    • Visually inspect the solution to ensure all the powder has dissolved. If not, repeat the vortexing and sonication steps. Gentle warming to 37°C can also be employed to increase solubility.

  • Storage:

    • Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

    • The vial should be tightly sealed and protected from light.

2. Preparation of Working Solutions

For cellular assays, the high-concentration stock solution needs to be diluted to the final working concentration in the appropriate cell culture medium. The recommended concentration for cellular use is up to 1 µM. It is crucial to note that direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or buffer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO or a co-solvent system if necessary. For example, dilute the 100 mM stock to 10 mM in DMSO.

  • Final Dilution: Further dilute the intermediate stock solution into the final cell culture medium. It is important that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components in the media.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.

Visualizations

Below are diagrams illustrating the experimental workflow for preparing the this compound stock solution and its signaling pathway.

G cluster_0 Preparation of this compound Stock Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex sonicate Sonicate for Dissolution vortex->sonicate aliquot Aliquot into Single-Use Volumes sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for this compound stock solution preparation.

G Tug469 This compound FFA1 FFA1/GPR40 Receptor Tug469->FFA1 activates Gq11 Gq/11 FFA1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion stimulates

Caption: this compound signaling pathway via the FFA1/GPR40 receptor.

References

Application Notes and Protocols for In Vivo Glucose Tolerance Testing with GPR120 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vivo glucose tolerance tests (GTT) to evaluate the efficacy of GPR120 agonists, such as TUG-891 and its analogs. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for type 2 diabetes.[1] Activation of GPR120 by agonists has been shown to enhance glucose-dependent insulin secretion and improve glucose tolerance, primarily through the stimulation of glucagon-like peptide-1 (GLP-1) release.[2] These protocols are intended to guide researchers in the design and execution of robust in vivo experiments to assess the therapeutic potential of novel GPR120 agonists.

GPR120 is activated by medium and long-chain free fatty acids and plays a crucial role in metabolism.[1] Agonists targeting this receptor are being investigated for their anti-diabetic and insulin-sensitizing effects.[3] The oral glucose tolerance test (OGTT) is a fundamental assay to evaluate how an organism handles a glucose load and is a standard preclinical model for assessing the efficacy of anti-diabetic compounds.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of a GPR120 agonist on glucose clearance in a mouse model.

Materials:

  • GPR120 agonist (e.g., TUG-891 or test compound)

  • Vehicle control (appropriate for the test compound, e.g., sterile saline)

  • D-(+)-Glucose solution (20% in sterile water or saline)[4]

  • Glucometer and test strips

  • Animal restraint device

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Experimental mice (e.g., C57BL/6J, ICR, or diet-induced obese models)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate mice to the experimental conditions for at least one week prior to the study.

    • Fast mice for 4-6 hours or overnight (14-16 hours) with free access to water. Note that shorter fasting periods are considered more physiological for mice.

  • Baseline Blood Glucose Measurement (T = -30 min):

    • At the end of the fasting period, obtain a baseline blood glucose reading.

    • Gently restrain the mouse and collect a small drop of blood from the tail vein by making a small nick with a sterile lancet.

    • Measure the blood glucose concentration using a calibrated glucometer.

  • Compound Administration (T = -30 min):

    • Immediately after the baseline glucose measurement, administer the GPR120 agonist or vehicle control via oral gavage. Doses will be compound-specific and should be determined from prior pharmacokinetic and pharmacodynamic studies. For example, doses for novel agonists have been tested in the range of 3 to 100 mg/kg.

  • Glucose Challenge (T = 0 min):

    • Thirty minutes after compound administration, administer a 2 g/kg body weight bolus of 20% glucose solution via oral gavage. Some protocols may use a glucose dose of 1-3 g/kg.

  • Blood Glucose Monitoring (T = 15, 30, 60, 90, 120 min):

    • Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure and record the blood glucose levels at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from T=0 to T=120 min for each animal.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the vehicle and GPR120 agonist-treated groups. A significant reduction in the AUC indicates improved glucose tolerance.

Data Presentation

Table 1: Effect of GPR120 Agonist on Oral Glucose Tolerance Test in ICR Mice

Treatment GroupDose (mg/kg)nBlood Glucose (mg/dL) at 0 minBlood Glucose (mg/dL) at 30 minBlood Glucose (mg/dL) at 60 minBlood Glucose (mg/dL) at 120 minAUC (0-120 min)
Vehicle-1095 ± 5250 ± 15180 ± 10110 ± 815000 ± 1200
TUG-891301093 ± 6205 ± 12145 ± 998 ± 712500 ± 1000
Compound 11b201096 ± 4210 ± 14150 ± 11102 ± 612800 ± 1100

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data is illustrative and based on findings from studies such as those investigating TUG-891 and its analogs.

Table 2: Effect of GPR120 Agonist on Insulin Levels in DIO Mice during OGTT

Treatment GroupDose (mg/kg)nInsulin (ng/mL) at 30 min post-glucose
Vehicle-81.2 ± 0.2
TUG-8913082.5 ± 0.3
Compound 11b3082.6 ± 0.4

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. This table illustrates the expected increase in insulin secretion following GPR120 agonist treatment.

Visualization of Pathways and Workflows

Signaling Pathway of GPR120 Activation

Activation of GPR120 in intestinal L-cells by an agonist like TUG-891 leads to the secretion of GLP-1. GLP-1 then acts on pancreatic β-cells to potentiate glucose-stimulated insulin secretion.

GPR120_Signaling cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR120_Agonist GPR120 Agonist (e.g., TUG-891) GPR120 GPR120 GPR120_Agonist->GPR120 Gq Gαq GPR120->Gq PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases GLP1_Vesicle GLP-1 Vesicle Ca2->GLP1_Vesicle triggers fusion GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion GLP1R GLP-1 Receptor GLP1_Secretion->GLP1R AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin_Vesicle Insulin Vesicle PKA->Insulin_Vesicle potentiates exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP ATP Metabolism->ATP produces K_ATP K-ATP Channel ATP->K_ATP closes Ca_Channel Ca²⁺ Channel K_ATP->Ca_Channel depolarizes membrane opens channel Ca2_influx Ca²⁺ Influx Ca_Channel->Ca2_influx Ca2_influx->Insulin_Vesicle triggers fusion

Caption: GPR120 agonist signaling pathway leading to insulin secretion.

Experimental Workflow for In Vivo Glucose Tolerance Test

The following diagram illustrates the key steps involved in performing an oral glucose tolerance test to evaluate a GPR120 agonist.

OGTT_Workflow cluster_Treatment Treatment Groups Fasting 1. Animal Fasting (4-16 hours) Baseline_BG 2. Baseline Blood Glucose (T = -30 min) Fasting->Baseline_BG Compound_Admin 3. Compound Administration (Oral Gavage) Baseline_BG->Compound_Admin Glucose_Challenge 4. Glucose Challenge (Oral Gavage, T = 0 min) Compound_Admin->Glucose_Challenge Vehicle Vehicle Control Compound_Admin->Vehicle GPR120_Agonist GPR120 Agonist Compound_Admin->GPR120_Agonist BG_Monitoring 5. Blood Glucose Monitoring (T = 15, 30, 60, 90, 120 min) Glucose_Challenge->BG_Monitoring Data_Analysis 6. Data Analysis (AUC Calculation) BG_Monitoring->Data_Analysis

Caption: Workflow for an in vivo oral glucose tolerance test.

References

Troubleshooting & Optimization

Tug-469 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tug-469. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this potent FFA1 agonist.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions.

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Incomplete dissolution in the chosen solvent.To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[1] Ensure the solvent is of high purity.
Precipitation Upon Dilution The compound is crashing out of solution when introduced to an aqueous environment.Perform serial dilutions of the DMSO stock solution in your aqueous buffer or media. Ensure the final concentration of DMSO is kept low, ideally at or below 0.1%, and not exceeding 1%, to maintain solubility and minimize cellular toxicity.[2][3] Prepare fresh dilutions for each experiment.
Inconsistent Experimental Results Degradation of the compound or inaccurate concentration of the working solution.Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial.[1]
Low Potency in Cell-Based Assays Binding of this compound to proteins in the cell culture medium.Be aware that the presence of serum albumin can reduce the functional potency of this compound. Consider this when designing experiments and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

Q3: What is the solubility of this compound in aqueous solutions?

A3: this compound is not soluble in water. It is a lipophilic molecule and will precipitate in aqueous solutions if the concentration of the organic co-solvent (like DMSO) is too low.

Q4: What is the maximum recommended final concentration of DMSO for in vitro experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines. The maximum concentration should not exceed 1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Are there any known analogs of this compound with different solubility profiles?

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 345.43 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.45 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound.

  • To facilitate dissolution, you can gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing working solutions of this compound from a DMSO stock for use in cell-based assays, ensuring the final DMSO concentration remains low.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Example for preparing a 10 µM working solution with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of medium (resulting in a 100 µM solution with 1% DMSO).

    • Add 10 µL of this 100 µM intermediate solution to 90 µL of medium in your assay plate to get a final concentration of 10 µM this compound and 0.1% DMSO.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Use the freshly prepared working solutions immediately.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO (Warm/Sonicate if needed) weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in Aqueous Medium thaw->serial_dilute final_dilution Final Dilution in Assay Plate serial_dilute->final_dilution Experiment Experiment final_dilution->Experiment

This compound Solution Preparation Workflow

Signaling Pathway

This compound is a selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Activation of FFA1 by this compound in pancreatic β-cells leads to an increase in intracellular calcium, which in turn potentiates glucose-stimulated insulin secretion.

signaling_pathway Tug469 This compound FFA1 FFA1/GPR40 Receptor Tug469->FFA1 Gq Gq Protein Activation FFA1->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Insulin_secretion Enhanced Glucose-Stimulated Insulin Secretion Ca_release->Insulin_secretion

This compound Signaling Pathway in Pancreatic β-Cells

References

Technical Support Center: Optimizing Tug-469 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tug-469 dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is highly expressed in pancreatic β-cells.[1] Activation of FFA1 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[1] This makes it a subject of interest for type 2 diabetes research. This compound is over 200-fold more selective for FFA1 than for FFA4 (GPR120).[1]

Q2: What is a recommended starting dose for this compound in mice?

A single intraperitoneal (i.p.) dose of 5 mg/kg has been shown to significantly improve glucose tolerance in pre-diabetic New Zealand Obese (NZO) mice. This is a good starting point for similar rodent models. However, optimal dosage may vary depending on the animal model, disease state, and administration route.

Q3: How should I prepare this compound for in vivo administration?

Based on a published study, this compound can be prepared as follows:

  • Create a stock solution by dissolving this compound in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution in a sterile 0.9% NaCl solution containing 0.5% (w/v) Tween® 20 to achieve the final desired concentration.

Q4: What is the known pharmacokinetic profile of this compound?

Currently, there is limited publicly available pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) specifically for this compound in animal models. Researchers may need to conduct their own pharmacokinetic studies to determine these parameters for their specific model and administration route.

Q5: Are there any known toxicities associated with this compound?

There is no specific public data on the toxicity of this compound. However, with some other GPR40 agonists, potential for liver and β-cell toxicity has been a concern. It is advisable to conduct preliminary dose-finding and toxicity studies, monitoring for general signs of animal distress and relevant biomarkers.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the 5 mg/kg starting dose. Insufficient dose for the specific animal model or disease state.Conduct a dose-response study, testing a range of doses (e.g., 1, 5, 10, 30 mg/kg) to determine the optimal effective dose.
Poor bioavailability with the chosen route of administration.If using oral gavage, consider that bioavailability may be lower than intraperitoneal injection. A higher dose may be required. Consider conducting a pilot pharmacokinetic study to compare different administration routes.
Compound instability.Prepare the dosing solution fresh on the day of the experiment. Protect from light and store appropriately if not used immediately.
High variability in animal response. Inconsistent dosing technique.Ensure accurate and consistent administration of the compound, especially for oral gavage or intraperitoneal injections.
Biological variability within the animal cohort.Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and health status.
Formulation issues.Ensure the this compound is fully dissolved and the final solution is homogenous before administration.
Signs of animal toxicity or distress at higher doses. Dose is above the maximum tolerated dose (MTD).Reduce the dose. Conduct a formal MTD study to identify the highest dose that can be administered without causing significant toxicity.
Vehicle toxicity.Run a vehicle-only control group to ensure the solvent mixture is not causing adverse effects. If DMSO concentration is high, consider alternative formulations.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell LineNotes
EC50 (FFA1) 19 nM1321N1 cells expressing FFA1
pEC50 (hFFA1) 7.73Cells expressing hFFA1
Selectivity >200-fold for FFA1 over FFA4-
Effect on Insulin Secretion Increased with 5 µM this compoundINS-1 cells (in the presence of 16.7 mM glucose)

Table 2: Published In Vivo Efficacy of this compound

Animal ModelDoseRoute of AdministrationEffectReference
Pre-diabetic New Zealand Obese (NZO) mice5 mg/kgIntraperitoneal (i.p.)Significantly improved glucose tolerance

Experimental Protocols

Detailed Methodology for Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is based on the study by Urban et al. (2013).

  • Animal Model: Male New Zealand Obese (NZO) mice (180-220 days old).

  • Acclimatization: House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Fasting: Fast the mice for 6 hours prior to the experiment.

  • This compound Preparation:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 66.7 mg/ml).

    • Dilute the stock solution in sterile 0.9% NaCl containing 0.5% (w/v) Tween® 20 to a final concentration of 0.5 mg/ml. Prepare this solution fresh.

  • Dosing:

    • Administer this compound solution (5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be 10 µl per gram of body weight.

    • The injection is given 1 hour prior to the glucose challenge.

  • Glucose Challenge:

    • Prepare a 40% sterile glucose solution.

    • Administer 2.5 g glucose/kg body weight via i.p. injection.

  • Blood Sampling:

    • Collect blood samples from the tail vein at the following time points: -60 minutes (baseline, before this compound/vehicle), 0, 30, 60, 90, 120, and 180 minutes after glucose administration.

  • Blood Glucose Measurement:

    • Measure plasma glucose levels using a calibrated blood glucose monitoring system.

  • Data Analysis:

    • Plot blood glucose levels over time.

    • Calculate the area under the curve (AUC) for blood glucose to quantify glucose tolerance.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the this compound treated group with the vehicle control group.

Visualizations

Tug469_Signaling_Pathway cluster_cell Pancreatic β-cell Tug469 This compound FFA1 FFA1/GPR40 Receptor Tug469->FFA1 binds Gq_protein Gq Protein FFA1->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers Insulin_vesicles Insulin Vesicles Ca2_release->Insulin_vesicles promotes fusion of Insulin_secretion Glucose-Stimulated Insulin Secretion (Enhanced) Insulin_vesicles->Insulin_secretion leading to

Caption: this compound signaling pathway in pancreatic β-cells.

IPGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fasting Fast Mice (6h) Prep_Tug469 Prepare this compound/Vehicle (0.5 mg/ml in DMSO/Tween/Saline) Baseline_Blood Baseline Blood Sample (t = -60 min) Fasting->Baseline_Blood Dosing Administer this compound (5 mg/kg) or Vehicle (i.p.) Baseline_Blood->Dosing Glucose_Challenge Glucose Challenge (2.5 g/kg, i.p.) (t = 0 min) Dosing->Glucose_Challenge wait 60 min Blood_Sampling Serial Blood Sampling (t = 30, 60, 90, 120, 180 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Plot_Data Plot Glucose vs. Time Glucose_Measurement->Plot_Data Calc_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calc_AUC Stats Statistical Analysis Calc_AUC->Stats

Caption: Experimental workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).

References

Potential off-target effects of Tug-469

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tug-469.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] Activation of FFA1 in pancreatic β-cells leads to an enhancement of glucose-stimulated insulin secretion (GSIS).[1]

Q2: What is the known selectivity profile of this compound?

This compound demonstrates high selectivity for FFA1 over the related Free Fatty Acid Receptor 4 (FFA4/GPR120), with a selectivity of over 200-fold. Studies have also shown that this compound has no significant agonist activity on other related receptors such as FFA2 (GPR43), FFA3 (GPR41), or Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) at a concentration of 1 µM.

Q3: Are there any known off-target effects specifically for this compound?

Currently, there is limited publicly available data detailing specific off-target liabilities of this compound that lead to adverse cellular effects. Its high selectivity for FFA1 suggests a lower probability of direct off-target receptor interactions. However, it is crucial to consider potential class-wide effects observed with other FFA1 agonists.

Q4: What are the potential class-wide concerns for FFA1 agonists that I should be aware of?

The development of some FFA1 agonists has been challenging due to a delicate balance between the compound's lipophilicity, its potency, and potential toxicity. For instance, the clinical development of another FFA1 agonist, TAK-875, was halted due to observations of hepatotoxicity. While the exact mechanisms for such toxicity are not fully elucidated, they could be linked to the physicochemical properties of the compounds leading to off-target effects. Therefore, when working with any novel FFA1 agonist, including this compound, careful monitoring for potential cellular stress and toxicity is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular toxicity or apoptosis at effective concentrations. While this compound is highly selective, high concentrations or specific cell line sensitivities might lead to stress responses. This could also be a class-wide effect related to the lipophilic nature of some FFA1 agonists.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Include viability assays (e.g., MTT, LDH) in your experiments. 3. Test in multiple cell lines to check for cell-type-specific effects.
Variability in glucose-stimulated insulin secretion (GSIS) potentiation. The effect of this compound on GSIS is dependent on the glucose concentration. Suboptimal glucose levels will result in reduced or no potentiation of insulin secretion.1. Ensure that the glucose concentration in your assay buffer is optimal for GSIS in your specific cell model (e.g., pancreatic islets, INS-1 cells). 2. Run appropriate controls with low and high glucose concentrations in the absence of this compound.
Discrepancies between in vitro and in vivo results. The pharmacokinetic and metabolic properties of this compound in vivo can differ from the controlled in vitro environment. Factors such as plasma protein binding and metabolism can influence its effective concentration at the target tissue.1. Characterize the pharmacokinetic profile of this compound in your animal model. 2. Consider potential species differences in FFA1 receptor pharmacology and expression.

Quantitative Data Summary

Table 1: this compound In Vitro Activity Profile

TargetAssayEC50 / ActivityReference
FFA1 (GPR40) Ca2+ mobilization19 nM
FFA4 (GPR120) Ca2+ mobilization4.4 µM (>200-fold selective for FFA1)
FFA2 (GPR43) Not specifiedNo significant activity
FFA3 (GPR41) Not specifiedNo significant activity
PPARγ Agonist activityNo significant activity at 1 µM

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a generalized procedure based on methodologies commonly used to evaluate FFA1 agonists.

  • Cell Culture: Culture pancreatic β-cells (e.g., INS-1, MIN6, or primary islets) under standard conditions.

  • Cell Seeding: Seed cells in 24-well plates and allow them to attach and grow to a suitable confluency.

  • Starvation: Prior to the assay, gently wash the cells with a glucose-free buffer (e.g., KRBH buffer) and then incubate in the same buffer for 1-2 hours to synchronize the cells.

  • Pre-incubation: Remove the starvation buffer and pre-incubate the cells for 30-60 minutes in a low-glucose buffer (e.g., 2.8 mM glucose in KRBH).

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing low glucose (2.8 mM) or high glucose (e.g., 16.7 mM) with or without various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

Visualizations

Tug469_Signaling_Pathway Tug469 This compound FFA1 FFA1 (GPR40) Receptor Tug469->FFA1 binds to Gq Gq protein FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Insulin_secretion Enhanced Glucose-Stimulated Insulin Secretion DAG->Insulin_secretion promotes Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase releases Ca²⁺ Ca2_increase->Insulin_secretion promotes

Caption: Signaling pathway of this compound via the FFA1 receptor.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Pancreatic β-cell Culture starvation 2. Glucose Starvation cell_culture->starvation stimulation 3. Stimulation with this compound in low/high Glucose starvation->stimulation measurement 4. Insulin Secretion Measurement (ELISA/RIA) stimulation->measurement animal_model 1. Pre-diabetic Mouse Model drug_admin 2. This compound Administration animal_model->drug_admin glucose_challenge 3. Glucose Tolerance Test drug_admin->glucose_challenge blood_sampling 4. Blood Glucose Monitoring glucose_challenge->blood_sampling

Caption: Experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: The Influence of Serum Albumin on Tug-469 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum albumin on the efficacy of Tug-469. For the purpose of this guide, experimental data and protocols are based on taxanes, a class of drugs for which serum albumin interaction is a well-documented and critical factor influencing therapeutic outcomes. This serves as a practical analog for the investigational compound this compound.

Frequently Asked Questions (FAQs)

Q1: How does serum albumin affect the efficacy of this compound?

Serum albumin is the most abundant plasma protein and plays a crucial role in the transport and distribution of many drugs, including highly protein-bound compounds analogous to this compound.[1][2][3] The binding of this compound to albumin effectively creates a circulating reservoir of the drug. Only the unbound, or "free," fraction of the drug is generally considered pharmacologically active and available to exert its therapeutic effect on target cells.[2] Therefore, the concentration of serum albumin can significantly influence the free drug concentration, impacting both its efficacy and toxicity.

Q2: What is the significance of hypoalbuminemia (low serum albumin) in this compound therapy?

In patients with hypoalbuminemia, a lower concentration of serum albumin is available to bind to this compound. This can lead to a higher free fraction of the drug in circulation. While this might initially suggest increased efficacy, it more commonly results in a higher risk of toxicity.[4] A study on paclitaxel, a taxane analog, found that patients with hypoalbuminemia had a lower time that the drug concentration remained above a therapeutic threshold (Tc>0.05), which was correlated with a higher incidence of immediate adverse events.

Q3: What is the mechanism of albumin-mediated uptake of this compound into tumor cells?

Albumin-bound drugs can be transported across the endothelial barrier of blood vessels and into the tumor interstitium through a receptor-mediated process called transcytosis. This process is initiated by the binding of the albumin-drug complex to the gp60 receptor on endothelial cells, which activates caveolin-1 and the formation of vesicles called caveolae. These caveolae transport the complex into the tumor microenvironment. Additionally, tumor cells often overexpress proteins like SPARC (Secreted Protein, Acidic and Rich in Cysteine), which binds to albumin, further concentrating the albumin-drug complex at the tumor site.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed in in vitro experiments.

  • Question: We are observing significantly higher than expected cell death in our cancer cell lines when treated with this compound. What could be the cause?

  • Answer:

    • Low Albumin Concentration in Culture Media: Standard cell culture media often contains fetal bovine serum (FBS) with varying or low concentrations of bovine serum albumin (BSA). If the albumin concentration is lower than that found in human plasma, a higher fraction of this compound will be free and available to the cells, leading to increased cytotoxicity.

    • Actionable Steps:

      • Quantify the albumin concentration in your specific lot of FBS.

      • Consider supplementing your culture media with a defined concentration of BSA to mimic physiological levels (typically 35-50 mg/mL).

      • Perform dose-response experiments at varying, controlled albumin concentrations to understand its impact on the IC50 of this compound.

Issue 2: Inconsistent results between different batches of experiments.

  • Question: Our team is getting variable IC50 values for this compound across different experimental runs. How can we improve consistency?

  • Answer:

    • Variability in Serum Albumin: Different lots of FBS can have significant variations in albumin concentration. This is a common source of inconsistency for highly protein-bound drugs.

    • Drug Formulation Stability: Ensure that the formulation of this compound is stable and that the drug is not precipitating out of solution, which can be influenced by the protein content of the media.

    • Actionable Steps:

      • Standardize the source and lot of FBS used in your experiments. If possible, purchase a large single lot for a series of experiments.

      • Alternatively, use a serum-free medium supplemented with a known concentration of purified BSA.

      • Always visually inspect your drug solutions for any signs of precipitation before adding them to the cells.

Issue 3: Poor correlation between in vitro efficacy and in vivo outcomes.

  • Question: this compound shows high potency in our in vitro assays, but the efficacy in our animal models is lower than expected. What could explain this discrepancy?

  • Answer:

    • High Plasma Protein Binding in vivo: The high concentration of albumin in the plasma of the animal model will lead to a significant portion of this compound being bound and inactive, reducing the free fraction available to reach the tumor. This is a critical difference from many in vitro setups.

    • Pharmacokinetics in Hypoalbuminemic Models: If using a cachectic or malnourished animal model, they may have lower serum albumin levels, which could lead to higher toxicity and a narrower therapeutic window.

    • Actionable Steps:

      • Measure the plasma protein binding of this compound in the species being used for your in vivo studies.

      • Measure the serum albumin levels in your animal models, especially if they are expected to have altered nutritional status.

      • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate the free drug concentration with the observed efficacy.

Data Presentation

Table 1: Impact of Serum Albumin Levels on Paclitaxel Pharmacokinetics and Clinical Outcomes

ParameterNormal Albumin Level GroupHypoalbuminemia GroupP-valueReference
Mean Tc>0.05 (hours)36.8924.93< 0.001
Incidence of Gastrointestinal ReactionsLowerHigher-
Incidence of RashesLowerHigher-
Incidence of MyelosuppressionHigherLower-
Incidence of NeurotoxicityHigherLower-

Table 2: In Vitro Cytotoxicity of Paclitaxel Formulations in AsPC-1 Pancreatic Cancer Cells

FormulationIC50 (nM)Reference
Paclitaxel-BSA-liposomes37.6
nab-Paclitaxel (Abraxane)29.4

Table 3: Binding Affinities (KD) of Taxanes to Human Serum Albumin (HSA)

CompoundKD (µM) for nab-HSAKD (µM) for control HSAReference
Paclitaxel8.93 ± 8.607.39 ± 5.81
Docetaxel44.3 ± 9.5055.9 ± 2.28

Experimental Protocols

Protocol 1: Determination of this compound Binding to Serum Albumin using Equilibrium Dialysis

This protocol is based on the principles of equilibrium dialysis to determine the fraction of a drug bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., MWCO 8-12 kDa)

  • Human plasma or a solution of purified human serum albumin (HSA) in phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., in DMSO)

  • PBS (pH 7.4)

  • Incubator shaker at 37°C

  • LC-MS/MS system for drug quantification

Procedure:

  • Preparation:

    • Prepare a solution of this compound in plasma (or HSA solution) at the desired concentration (e.g., 1-10 µM). The final DMSO concentration should be low (e.g., < 0.5%) to avoid effects on protein binding.

  • Dialysis Setup:

    • Pipette the this compound-plasma solution into the sample chamber of the RED device.

    • Pipette an equal volume of PBS into the buffer chamber.

  • Incubation:

    • Seal the unit and incubate at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium. The free drug will diffuse across the membrane until its concentration is equal on both sides.

  • Sampling:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • To ensure matrix consistency for analysis, mix the buffer sample with an equal volume of drug-free plasma, and mix the plasma sample with an equal volume of PBS.

  • Analysis:

    • Determine the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculation:

    • The concentration in the buffer chamber represents the free drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration (bound + free).

    • Calculate the percentage of protein binding using the following formula: % Bound = ((Total Drug - Free Drug) / Total Drug) * 100

Visualizations

Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_endothelial_cell Endothelial Cell cluster_tumor_interstitium Tumor Interstitium cluster_tumor_cell Tumor Cell Tug-469_Albumin This compound-Albumin Complex gp60 gp60 Receptor Tug-469_Albumin->gp60 Binding Caveolin1 Caveolin-1 gp60->Caveolin1 Activates Caveolae Caveolae Formation Caveolin1->Caveolae Induces Tug-469_Albumin_Interstitium This compound-Albumin Complex Caveolae->Tug-469_Albumin_Interstitium Transcytosis SPARC SPARC Tug-469_Albumin_Interstitium->SPARC Binding Free_this compound Free this compound SPARC->Free_this compound Facilitates Release Uptake Drug Uptake Free_this compound->Uptake Effect Therapeutic Effect Uptake->Effect

Caption: Albumin-mediated transcytosis and tumor uptake of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Binding_Assay Determine % Protein Binding (e.g., Equilibrium Dialysis) Cell_Culture Culture Cells in Media with Varying Albumin Concentrations Binding_Assay->Cell_Culture Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, IC50) Cell_Culture->Cytotoxicity_Assay Correlation_Analysis Correlate In Vitro and In Vivo Data Cytotoxicity_Assay->Correlation_Analysis Animal_Model Select Animal Model (Measure Baseline Albumin) PK_Study Pharmacokinetic Study (Measure Free vs. Total Drug) Animal_Model->PK_Study Efficacy_Study Tumor Growth Inhibition Study PK_Study->Efficacy_Study PK_PD_Modeling PK/PD Modeling to Correlate Free Drug Exposure with Efficacy Efficacy_Study->PK_PD_Modeling PK_PD_Modeling->Correlation_Analysis

Caption: Workflow for assessing the impact of serum albumin on drug efficacy.

Troubleshooting_Decision_Tree Start Unexpected In Vitro Results (High Cytotoxicity or Inconsistency) Check_Albumin Is Albumin Concentration in Culture Media Controlled and Consistent? Start->Check_Albumin Yes_Albumin Yes Check_Albumin->Yes_Albumin No_Albumin No Check_Albumin->No_Albumin Check_Formulation Is the Drug Formulation Stable? (Check for Precipitation) Yes_Albumin:s->Check_Formulation:n Action_Albumin Standardize or Supplement Albumin. Re-run Experiment. No_Albumin:s->Action_Albumin:n Yes_Formulation Yes Check_Formulation->Yes_Formulation No_Formulation No Check_Formulation->No_Formulation Further_Investigation Investigate Other Factors: Cell Line Integrity, Assay Protocol, etc. Yes_Formulation:s->Further_Investigation:n Action_Formulation Prepare Fresh Drug Solution. Consider Formulation Optimization. No_Formulation:s->Action_Formulation:n

Caption: Decision tree for troubleshooting unexpected in vitro results.

References

Stability of Tug-469 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tug-469, a selective free fatty acid receptor 1 (FFA1/GPR40) agonist, with a specific focus on its stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] Its primary mechanism of action involves binding to and activating FFA1, which is predominantly expressed on pancreatic β-cells. This activation stimulates a signaling cascade that enhances glucose-stimulated insulin secretion.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have shown efficacy in the nanomolar to low micromolar range, with an EC50 value of 19 nM.[1] Concentrations of 5 µM to 10 µM have been used to stimulate insulin secretion in cell-based assays.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in anhydrous DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q4: Is this compound selective for FFA1?

A4: Yes, this compound is highly selective for FFA1 over other related receptors. It is reported to be over 200-fold more selective for FFA1 than for FFA4 (GPR120).

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell culture experiments.

Issue 1: Precipitation or cloudiness observed after adding this compound to cell culture medium.
  • Question: Why is my this compound precipitating in the cell culture medium?

  • Answer:

    • Possible Cause 1: "Solvent Shock". Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.

      • Solution: Try a stepwise dilution. First, dilute the this compound stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume of medium.

    • Possible Cause 2: Exceeding Maximum Solubility. The concentration of this compound in the final culture medium may be above its solubility limit in that specific medium.

      • Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium (see Protocol 2). If your desired concentration is too high, you may need to adjust your experimental design.

    • Possible Cause 3: High Final DMSO Concentration. A high percentage of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility.

      • Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v).

Issue 2: Inconsistent or lower-than-expected activity of this compound.
  • Question: I'm not seeing the expected biological effect, or the results are not reproducible. What could be the cause?

  • Answer:

    • Possible Cause 1: Degradation of this compound. this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C).

      • Solution: Perform a stability study to determine the half-life of this compound in your cell culture medium at 37°C (see Protocol 1). If the compound is degrading, consider reducing the incubation time or replenishing the medium with fresh this compound during the experiment.

    • Possible Cause 2: Low Receptor Expression. The cell line you are using may not express sufficient levels of the FFA1/GPR40 receptor.

      • Solution: Verify the expression of FFA1/GPR40 in your cell line using techniques such as qPCR or western blotting.

    • Possible Cause 3: Suboptimal Assay Conditions. Factors such as cell density, serum concentration, and incubation time can all influence the observed activity.

      • Solution: Optimize your assay conditions systematically. Ensure that all components of your assay are within their expiry dates and are prepared correctly.

    • Possible Cause 4: Ligand-Induced Receptor Downregulation. Prolonged exposure to a potent agonist like this compound can sometimes lead to the downregulation of the FFA1 receptor.

      • Solution: Consider using shorter incubation times for your experiments to minimize receptor downregulation.

start Inconsistent this compound Activity check_precipitation Is there visible precipitation in the media? start->check_precipitation check_stability Have you confirmed the stability of this compound in your media? check_precipitation->check_stability No solve_precipitation Troubleshoot solubility: - Stepwise dilution - Pre-warm media - Lower final concentration check_precipitation->solve_precipitation Yes check_receptor Does your cell line express sufficient FFA1/GPR40? check_stability->check_receptor Yes run_stability_assay Perform stability assay (Protocol 1) - Replenish compound if necessary check_stability->run_stability_assay No check_assay Are your assay conditions optimized? check_receptor->check_assay Yes verify_receptor Verify receptor expression: - qPCR - Western Blot check_receptor->verify_receptor No optimize_assay Optimize assay conditions: - Cell density - Incubation time - Serum concentration check_assay->optimize_assay No end_consistent Consistent Results check_assay->end_consistent Yes solve_precipitation->check_stability run_stability_assay->check_receptor end_inconsistent Further Investigation Needed verify_receptor->end_inconsistent optimize_assay->end_consistent cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO spike_media Spike pre-warmed cell culture media to final concentration (e.g., 10 µM) prep_stock->spike_media t0_sample Take T=0 sample immediately spike_media->t0_sample incubate Incubate spiked media at 37°C t0_sample->incubate timepoint_samples Collect samples at various time points (e.g., 2, 6, 12, 24, 48h) incubate->timepoint_samples process_samples Process samples (e.g., protein precipitation with acetonitrile) timepoint_samples->process_samples analyze Analyze this compound concentration by HPLC or LC-MS/MS process_samples->analyze calculate Calculate % remaining relative to T=0 analyze->calculate Tug469 This compound FFA1 FFA1/GPR40 Receptor Tug469->FFA1 Gq Gαq FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion promotes PKC->Insulin_secretion potentiates

References

Interpreting unexpected results from Tug-469 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tug-469 studies. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this selective free fatty acid receptor 1 (FFA1/GPR40) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as GPR40.[1][2][3] Activation of FFA1 in pancreatic β-cells by this compound enhances glucose-stimulated insulin secretion (GSIS).[2][4] This occurs through the Gq/11 signaling pathway, leading to an increase in intracellular calcium levels.

Q2: What is the selectivity profile of this compound?

This compound is highly selective for FFA1 over the related free fatty acid receptor 4 (FFA4/GPR120), with a reported selectivity of over 200-fold. It exhibits partial agonist activity at FFA4 only at much higher concentrations.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be kept at -20°C for up to several months. For short-term storage (days to weeks), it can be stored at 0-4°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is recommended to prepare fresh dilutions for each experiment.

Troubleshooting Guide for Unexpected Results

Here we address potential discrepancies you may observe in your this compound experiments and provide actionable troubleshooting steps.

Issue 1: Lower than Expected Potency or Efficacy in Cellular Assays

You may observe a rightward shift in the EC50 value or a lower maximal response compared to published data.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Serum Albumin in Media The potency of this compound can be significantly reduced in the presence of serum albumin. Consider performing assays in serum-free media or creating a standard curve to account for the albumin effect.
Cell Line Differences The level of FFA1 expression can vary between cell lines, affecting the magnitude of the response. Verify FFA1 expression levels in your cell line using qPCR or Western blot. Consider using a cell line with confirmed high FFA1 expression, such as 1321N1 cells recombinantly expressing FFA1.
Ligand Degradation Improper storage or repeated freeze-thaw cycles can lead to degradation of this compound. Prepare fresh stock solutions and aliquot for single use.
Assay-Specific Factors The choice of assay (e.g., calcium mobilization, impedance-based, cAMP) can influence the observed potency. Ensure your assay is optimized for detecting Gq-coupled receptor activation.

Supporting Data: Effect of Serum Albumin on this compound Potency

Condition EC50 (nM) Fold Shift
Absence of Albumin17-
Presence of 2.5% Albumin250~15

This table summarizes the potential impact of serum albumin on the effective concentration of this compound.

Issue 2: Diminished Response Upon Repeated Stimulation (Tachyphylaxis)

A rapid decrease in response to this compound may be observed after repeated or prolonged exposure. This phenomenon is known as tachyphylaxis or desensitization and is common for G protein-coupled receptors.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Receptor Desensitization Continuous agonist exposure can lead to receptor phosphorylation and internalization, reducing the number of receptors available on the cell surface.
- Washout Periods: Introduce washout periods between agonist applications to allow for receptor resensitization.
- Time-Course Experiments: Perform time-course experiments to determine the optimal stimulation duration before desensitization occurs.
Depletion of Signaling Molecules Rapid, repeated stimulation might deplete intracellular signaling molecules necessary for the response.
- Lower Agonist Concentration: Use the lowest effective concentration of this compound to minimize overstimulation.

Workflow for Investigating Tachyphylaxis

A Initial Stimulation with this compound B Measure Response (e.g., Calcium Flux) A->B C Washout Period B->C D Second Stimulation with this compound C->D E Measure Second Response D->E F Compare Responses E->F G Response Diminished? F->G H Tachyphylaxis Observed G->H Yes I No Tachyphylaxis G->I No

Investigating Tachyphylaxis Workflow
Issue 3: Discrepancies Between In Vitro and In Vivo Results

Positive results in cellular assays may not directly translate to the expected efficacy in animal models.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Pharmacokinetics/Pharmacodynamics (PK/PD) Poor bioavailability, rapid metabolism, or suboptimal dosing can lead to insufficient exposure of this compound to the target tissue in vivo.
- PK Studies: Conduct pharmacokinetic studies to determine the bioavailability, half-life, and optimal dosing regimen of this compound in your animal model.
Species Differences in FFA1 Receptor The affinity and potency of ligands can differ between species orthologues of the FFA1 receptor.
- Species-Specific Assays: If possible, perform initial in vitro assays using cells expressing the FFA1 receptor of the animal model species to be used.
Complex Physiological Regulation The in vivo environment involves complex hormonal and metabolic regulation that can influence the effects of this compound.
- Control Groups: Ensure the inclusion of appropriate vehicle and positive control groups in your animal studies.
Issue 4: Unexpected Off-Target or Paradoxical Effects

At high concentrations or in certain biological contexts, you might observe effects that are not consistent with FFA1 agonism.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
High Agonist Concentration Although highly selective, at concentrations significantly above the EC50, this compound may interact with other receptors, such as FFA4.
- Dose-Response Curve: Perform a full dose-response curve to ensure you are working within the selective concentration range for FFA1.
Activation of Different Signaling Pathways FFA1 activation can potentially lead to signaling through pathways other than the canonical Gq/11 pathway, such as ERK activation.
- Pathway-Specific Inhibitors: Use specific inhibitors for different signaling pathways to dissect the mechanism behind the unexpected effect.
Cellular Context The downstream effects of FFA1 activation can be cell-type specific.
- Characterize Cell Model: Thoroughly characterize the expression of relevant receptors and signaling proteins in your experimental model.

Signaling Pathway of this compound at FFA1

Tug469 This compound FFA1 FFA1/GPR40 Tug469->FFA1 Gq11 Gq/11 FFA1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion promotes PKC->Insulin_secretion promotes

Canonical FFA1 Signaling Pathway

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following FFA1 activation by this compound.

  • Cell Culture: Plate cells expressing FFA1 (e.g., 1321N1-hFFA1) in a 96-well black, clear-bottom plate and culture to confluency.

  • Dye Loading: Wash cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for a defined period.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the peak response against the logarithm of the this compound concentration to determine the EC50.

In Vivo Glucose Tolerance Test in Mice

This protocol assesses the effect of this compound on glucose disposal in a mouse model.

  • Animal Acclimatization: Acclimatize animals to the experimental conditions.

  • Fasting: Fast the mice for a predetermined period (e.g., 6 hours) before the experiment.

  • Compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the glucose challenge (e.g., 60 minutes prior).

  • Baseline Glucose: Measure baseline blood glucose from a tail snip.

  • Glucose Challenge: Administer a glucose solution (e.g., 2.5 g/kg) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow for Glucose Tolerance Test

A Fast Mice (6h) B Administer this compound or Vehicle A->B C Wait (60 min) B->C D Measure Baseline Blood Glucose C->D E Glucose Challenge (i.p.) D->E F Measure Blood Glucose at Time Points E->F G Analyze Data (AUC) F->G

In Vivo Glucose Tolerance Test Workflow

References

Technical Support Center: Tug-469 Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tug-469 in signaling assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] Its primary mechanism of action is to activate FFA1, which is predominantly expressed in pancreatic β-cells.[1][4] This activation stimulates the Gαq signaling pathway, leading to an increase in intracellular calcium and subsequent enhancement of glucose-stimulated insulin secretion. Some evidence also suggests potential coupling to Gαs signaling pathways.

Q2: What are the recommended starting concentrations for this compound in cellular assays?

For most in vitro cellular assays, a starting concentration range of 10 nM to 1 µM is recommended. The EC50 of this compound for FFA1 is approximately 19 nM. However, the optimal concentration will depend on the specific cell type, receptor expression levels, and assay conditions. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes. If you experience solubility issues, gentle warming to 37°C and sonication may help.

Q4: Is this compound selective for FFA1?

Yes, this compound is highly selective for FFA1 over the related receptor FFA4 (GPR120), with a selectivity of over 200-fold. It also shows no significant activity at other related receptors like FFA2 (GPR43) or FFA3 (GPR41), nor at PPARγ at concentrations up to 1 µM.

Troubleshooting Guides

This section addresses common issues encountered during this compound signaling assays in a question-and-answer format.

Issue 1: Low or No Signal Response

Q: I am not observing a significant response to this compound in my assay. What are the possible causes and solutions?

A: A weak or absent signal can stem from several factors. Here's a systematic approach to troubleshooting:

  • Cell Health and Receptor Expression:

    • Problem: The cells may be unhealthy, have low viability, or express low levels of FFA1.

    • Solution:

      • Routinely check cell viability using a method like Trypan Blue exclusion before each experiment.

      • Ensure cells are from a low passage number, as receptor expression can decrease with excessive passaging.

      • If using a transient transfection system, verify transfection efficiency. For stable cell lines, confirm FFA1 expression using qPCR or Western blotting.

  • This compound Concentration and Integrity:

    • Problem: The concentration of this compound may be too low, or the compound may have degraded.

    • Solution:

      • Perform a dose-response experiment to ensure you are using an optimal concentration (typically in the range of the EC80 for antagonist assays).

      • Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

  • Assay-Specific Issues:

    • Calcium Flux Assays: Inadequate dye loading or rapid signal decay can be problematic. Optimize dye loading time and concentration according to the manufacturer's protocol. Ensure the plate reader settings are appropriate for the chosen dye.

    • cAMP Assays: The stimulation time may be too short. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak signal.

  • Presence of Serum Albumin:

    • Problem: this compound is lipophilic and prone to high serum albumin binding, which can reduce its effective concentration.

    • Solution: The potency of this compound can be reduced by as much as 15-fold in the presence of 2.5% albumin. If your assay medium contains serum, you may need to use a higher concentration of this compound. Consider using serum-free media for the assay if possible.

Issue 2: High Background Signal

Q: My assay shows a high background signal, making it difficult to detect a specific response to this compound. What can I do?

A: High background can mask the specific signal from this compound. Consider the following:

  • Constitutive Receptor Activity:

    • Problem: Cell lines overexpressing FFA1 may exhibit high basal (agonist-independent) activity.

    • Solution:

      • Reduce the cell seeding density to decrease the overall receptor number per well.

      • Consider using a cell line with endogenous or lower, more physiologically relevant expression levels of FFA1.

  • Assay Buffer Components:

    • Problem: Components in the assay buffer, such as phenol red, can cause autofluorescence in fluorescence-based assays.

    • Solution: Use phenol red-free media or buffer during the assay. Always include control wells (cells with dye but no compound) to measure and subtract background fluorescence.

  • Calcium Flux Assays:

    • Problem: Autofluorescence of cells or components in the media can contribute to high background.

    • Solution: Ensure proper background correction using control wells.

  • cAMP Assays:

    • Problem: High constitutive adenylyl cyclase activity or inhibition of phosphodiesterases (PDEs) can lead to elevated basal cAMP levels.

    • Solution: If using a PDE inhibitor, titrate its concentration to the lowest effective level.

Issue 3: Inconsistent or Variable Results

Q: I am observing significant variability between replicate wells in my this compound experiments. How can I improve consistency?

A: Variability can be frustrating and can compromise the reliability of your data. Here are some common causes and their solutions:

  • Cell Plating and Health:

    • Problem: Uneven cell seeding or poor cell health can lead to inconsistent responses.

    • Solution:

      • Ensure a single-cell suspension before plating and use appropriate techniques to achieve uniform cell distribution across the plate.

      • Avoid "edge effects" by not using the outer wells of the plate, or by filling them with sterile buffer or media to maintain humidity.

  • Compound Preparation and Addition:

    • Problem: Inaccurate pipetting or precipitation of this compound can cause variability.

    • Solution:

      • Use calibrated pipettes and ensure proper mixing of solutions.

      • Visually inspect for any precipitation after diluting the this compound stock in aqueous buffer. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different formulation.

  • Receptor Desensitization and Internalization:

    • Problem: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response over time.

    • Solution:

      • Minimize pre-incubation times with this compound.

      • Conduct time-course experiments to identify the optimal stimulation time before significant desensitization occurs.

Data Presentation

Table 1: this compound In Vitro Activity

ParameterValueSpeciesCell LineAssay TypeReference
EC50 19 nMHumanRecombinantCalcium Mobilization
pEC50 7.73HumanRecombinant-
Selectivity >200-fold over FFA4---

Experimental Protocols

Key Experiment: Calcium Flux Assay

This protocol provides a general framework for measuring this compound-induced calcium mobilization in cells expressing FFA1.

Materials:

  • Cells expressing FFA1 (e.g., CHO-K1 or HEK293 cells stably expressing human FFA1)

  • This compound

  • DMSO (for stock solution)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed the FFA1-expressing cells into the microplate at a predetermined optimal density and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).

  • Calcium Flux Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Establish a baseline fluorescence reading for a few seconds.

    • Using the plate reader's injector, add the this compound dilutions or vehicle control to the wells.

    • Immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the response (e.g., peak fluorescence, area under the curve) for each concentration of this compound.

    • Plot the dose-response curve and calculate the EC50 value.

Mandatory Visualizations

Signaling Pathways

Tug469_Signaling_Pathway Tug469 This compound FFA1 FFA1/GPR40 Tug469->FFA1 binds to Gq Gαq FFA1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Insulin Insulin Secretion Ca_release->Insulin promotes

Caption: this compound signaling pathway via FFA1/GPR40 activation.

Experimental Workflow

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells 1. Plate FFA1-expressing cells dye_loading 2. Load cells with calcium dye plate_cells->dye_loading compound_prep 3. Prepare this compound dilutions dye_loading->compound_prep baseline 4. Read baseline fluorescence compound_prep->baseline injection 5. Inject this compound baseline->injection read_signal 6. Record fluorescence signal injection->read_signal calculate_response 7. Calculate response read_signal->calculate_response dose_response 8. Plot dose-response curve calculate_response->dose_response ec50 9. Determine EC50 dose_response->ec50

Caption: Workflow for a this compound calcium flux signaling assay.

Troubleshooting Logic

Troubleshooting_Logic cluster_low Low Signal Causes cluster_high High Background Causes cluster_inconsistent Inconsistency Causes start Assay Issue Encountered low_signal Low/No Signal start->low_signal high_bg High Background start->high_bg inconsistent Inconsistent Results start->inconsistent cell_health Check Cell Health & Receptor Expression low_signal->cell_health compound_conc Verify this compound Concentration low_signal->compound_conc assay_params Optimize Assay Parameters low_signal->assay_params constitutive_activity Check for Constitutive Activity high_bg->constitutive_activity buffer_components Use Phenol Red-Free Media high_bg->buffer_components bg_correction Ensure Background Correction high_bg->bg_correction plating_uniformity Ensure Uniform Cell Plating inconsistent->plating_uniformity pipetting_accuracy Verify Pipetting Accuracy inconsistent->pipetting_accuracy desensitization Check for Receptor Desensitization inconsistent->desensitization

Caption: Troubleshooting decision tree for this compound signaling assays.

References

Adjusting Tug-469 concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tug-469.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1] Its primary mechanism of action is to mimic the effect of endogenous long-chain fatty acids by binding to and activating FFA1. This activation primarily stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG can activate protein kinase C (PKC).[2][3][4] In pancreatic β-cells, this cascade enhances glucose-stimulated insulin secretion (GSIS).[4]

Q2: What is the selectivity profile of this compound?

This compound is highly selective for FFA1 over the related free fatty acid receptor 4 (FFA4/GPR120). It has been reported to be over 200-fold more selective for FFA1, with an EC50 of 19 nM for FFA1 and 4.4 µM for FFA4.

Q3: What are the common applications of this compound in research?

This compound is primarily used in diabetes and metabolic disease research to study the role of FFA1 in insulin secretion and glucose homeostasis. It is also being investigated in cancer research, as FFA1 has been found to be expressed in various cancer cell lines, including those from ovarian, breast, and papillary renal cell carcinoma.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Problem 1: I am not observing a response (e.g., calcium influx, insulin secretion) after treating my cells with this compound.

Possible Cause Troubleshooting Steps
Low or absent FFA1/GPR40 expression in the cell line. - Confirm FFA1 expression in your cell line of interest using techniques like RT-qPCR, Western blot, or immunofluorescence. - Consider using a positive control cell line known to express FFA1, such as the rat insulinoma cell line INS-1 or a recombinant cell line overexpressing FFA1 (e.g., 1321N1-hFFA1).
Inappropriate assay selection. - The choice of assay is critical. For instance, INS-1 cells may not show a response to this compound in calcium mobilization or cAMP assays but respond well in impedance-based assays. - For insulin secretion, ensure the assay is performed under conditions of high glucose, as this compound's effect is glucose-dependent.
Suboptimal this compound concentration. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Recommended concentrations for cellular use are generally up to 1 µM. - Refer to the quantitative data table below for reported EC50 values in different cell lines as a starting point.
Presence of serum albumin in the culture medium. - Serum albumin can bind to this compound and reduce its effective concentration and potency. - If possible, perform the experiment in serum-free medium or reduce the serum concentration. If serum is required, you may need to use a higher concentration of this compound.
Compound degradation. - Ensure the this compound stock solution has been stored correctly at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.

Problem 2: I am observing cytotoxicity or off-target effects at my desired this compound concentration.

Possible Cause Troubleshooting Steps
High this compound concentration. - Lower the concentration of this compound. Even if your desired effect is seen at a higher concentration, it may be accompanied by toxicity. Determine the lowest effective concentration through a dose-response curve.
High DMSO concentration in the final culture medium. - Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%. Always include a vehicle control with the same DMSO concentration to assess solvent toxicity.
On-target toxicity in specific cell types. - Chronic activation of GPR40 by some agonists has been linked to β-cell damage in certain contexts. - Monitor cell viability using assays like MTT or trypan blue exclusion. Consider reducing the treatment duration.
Cell line sensitivity. - Different cell lines have varying sensitivities to compounds. Perform a cytotoxicity assay (e.g., IC50 determination) on your specific cell line to establish a safe concentration range.

Quantitative Data

Table 1: Reported EC50/IC50 Values for this compound and FFA1 Expression in Various Cell Lines

Cell LineCell TypeSpeciesFFA1/GPR40 ExpressionParameterValueReference
Recombinant hFFA1-HumanOverexpressedEC5019 nM
INS-1Rat InsulinomaRatEndogenousEC50 (Impedance)462 nM
1321N1-hFFA1Human AstrocytomaHumanOverexpressedpEC507.73
ID8, A2780, C200, OVCAR3, SKOV3Ovarian CancerHumanExpressed--
ACHNPapillary Renal Cell CarcinomaHumanExpressed--
Breast Cancer Cell LinesBreast CarcinomaHumanAberrant expression reported--

Note: This table is not exhaustive and represents currently available data. Researchers should determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay using Fluo-4

This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization in response to this compound in a 96-well format.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • This compound

  • Fluo-4 AM dye loading solution (e.g., from a commercial kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • For adherent cells, seed the cells in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium and incubate overnight.

    • For suspension cells, plate 125,000 to 250,000 cells per well in 100 µL of growth medium in a poly-D-lysine coated plate just before the assay.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a 2X concentrated solution of this compound and control compounds in the assay buffer.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at Ex/Em = 490/525 nm.

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the 2X compound solution and immediately begin kinetic reading of fluorescence changes for a desired period (e.g., 1-2 minutes).

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol outlines the steps to measure insulin secretion from INS-1 cells in response to glucose and this compound.

Materials:

  • INS-1 cells

  • 12-well plates

  • Krebs-Ringer Bicarbonate (KRB) buffer containing 3.3 mM glucose (low glucose)

  • KRB buffer containing 16.7 mM glucose (high glucose)

  • This compound

  • Rat insulin ELISA kit

Procedure:

  • Cell Seeding:

    • Seed INS-1 cells at a density of 2 x 10^5 cells/mL in 12-well plates and culture for 24 hours.

  • Pre-incubation (Starvation):

    • Wash the cells twice with KRB buffer containing 3.3 mM glucose.

    • Incubate the cells in fresh KRB with 3.3 mM glucose for 2 hours at 37°C.

  • Treatment:

    • Aspirate the starvation buffer.

    • Add KRB buffer containing either 3.3 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without different concentrations of this compound (and a vehicle control).

    • Incubate for 1 hour at 37°C.

  • Supernatant Collection:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using a rat insulin ELISA kit according to the manufacturer's instructions.

Visualizations

Tug469_Signaling_Pathway cluster_membrane Cell Membrane FFA1 FFA1/GPR40 Gq Gq/11 FFA1->Gq activates Tug469 This compound Tug469->FFA1 binds to PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Insulin Insulin Secretion Ca2->Insulin promotes PKC->Insulin enhances

Figure 1. Simplified signaling pathway of this compound via FFA1/GPR40 activation.

Tug469_Experimental_Workflow start Start cell_prep Prepare Cell Culture (select appropriate cell line) start->cell_prep dose_response Perform Dose-Response Experiment with this compound cell_prep->dose_response determine_ec50 Determine EC50/Optimal Concentration dose_response->determine_ec50 functional_assay Conduct Functional Assay (e.g., Calcium Mobilization or GSIS) determine_ec50->functional_assay data_analysis Analyze and Interpret Data functional_assay->data_analysis troubleshoot Troubleshoot if Necessary (refer to guide) data_analysis->troubleshoot end End data_analysis->end Successful troubleshoot->cell_prep Cell Line Issue troubleshoot->dose_response Suboptimal Concentration troubleshoot->end Successful

Figure 2. General experimental workflow for optimizing this compound concentration.

Tug469_Troubleshooting_Logic start No Response to this compound check_expression Is FFA1/GPR40 expressed? start->check_expression yes_expr Yes check_expression->yes_expr Yes no_expr No check_expression->no_expr No check_assay Is the assay appropriate for the cell line? yes_expr->check_assay solution1 Use a positive control cell line or transfect with FFA1. no_expr->solution1 yes_assay Yes check_assay->yes_assay Yes no_assay No check_assay->no_assay No check_conc Is the concentration optimal? yes_assay->check_conc solution2 Select a different assay (e.g., impedance vs. calcium). no_assay->solution2 yes_conc Yes check_conc->yes_conc Yes no_conc No check_conc->no_conc No check_serum Is serum albumin present? yes_conc->check_serum solution3 Perform a dose-response curve. no_conc->solution3 yes_serum Yes check_serum->yes_serum Yes no_serum No check_serum->no_serum No solution4 Increase this compound concentration or use serum-free media. yes_serum->solution4

Figure 3. Troubleshooting decision tree for lack of response to this compound.

References

Validation & Comparative

A Comparative Guide to Tug-469 and GW9508 for FFA1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used synthetic agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40): Tug-469 and GW9508. This analysis is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Overview

Free Fatty Acid Receptor 1 (FFA1) is a G protein-coupled receptor that plays a crucial role in glucose-stimulated insulin secretion from pancreatic β-cells.[1][2][3] Its activation by medium and long-chain free fatty acids makes it an attractive therapeutic target for type 2 diabetes.[3][4] Both this compound and GW9508 are potent FFA1 agonists, but they exhibit key differences in potency and selectivity that are critical for experimental design and interpretation.

Quantitative Performance Comparison

This compound consistently demonstrates higher potency in activating FFA1 compared to GW9508 across various in vitro assays. The following table summarizes the key quantitative data for these two compounds.

ParameterThis compoundGW9508Cell LineAssay TypeReference
pEC50 7.46 ± 0.067.06 ± 0.111321N1Calcium Mobilization
EC50 17 nM-1321N1Calcium Mobilization
Potency Difference 1.7 to 3.0-fold higher than GW9508-1321N1Calcium, cAMP, Impedance
pEC50 (GPR40/FFA1) -7.32HEK-293Calcium Mobilization
pEC50 (GPR120/FFA4) -5.46HEK-293Calcium Mobilization
Selectivity >200-fold for FFA1 over FFA4~100-fold for FFA1 over FFA4--

Signaling Pathway and Experimental Workflow

The activation of FFA1 by agonists like this compound and GW9508 initiates a signaling cascade that is crucial for its physiological effects. A generalized experimental workflow is often employed to assess the activity of such compounds.

FFA1 Signaling Pathway

Upon agonist binding, FFA1 primarily couples to the Gq family of G proteins. This initiates a cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium levels, which is a key event in potentiating glucose-stimulated insulin secretion.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / GW9508 FFA1 FFA1 Receptor Agonist->FFA1 Gq Gq Protein FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds to Ca2_release Ca²⁺ Release ER->Ca2_release triggers Insulin_Secretion Enhanced Insulin Secretion Ca2_release->Insulin_Secretion promotes

Caption: FFA1 receptor activation pathway by agonists.

Experimental Workflow for FFA1 Activation Assay

A typical workflow to determine the potency and efficacy of FFA1 agonists involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture FFA1-expressing cells (e.g., HEK293, 1321N1, INS-1) Cell_Seeding Seed cells into microplates Cell_Culture->Cell_Seeding Dye_Loading Load with Ca²⁺ indicator dye (e.g., Fluo-4) or Aequorin Cell_Seeding->Dye_Loading Compound_Addition Add this compound or GW9508 at varying concentrations Dye_Loading->Compound_Addition Measurement Measure signal change (Fluorescence or Luminescence) Compound_Addition->Measurement Dose_Response Generate dose-response curves Measurement->Dose_Response EC50_Calc Calculate pEC50 / EC50 values Dose_Response->EC50_Calc

References

A Comparative Guide to Tug-469 and Other Selective FFA1 Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tug-469 with other prominent selective Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, including GW9508, TAK-875, and AMG-837. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their preclinical studies in diabetes and metabolic diseases.

Performance Comparison of Selective FFA1 Agonists

The activation of FFA1 by agonists enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, making it an attractive target for the treatment of type 2 diabetes.[1][2] this compound is a potent and highly selective FFA1 agonist.[3][4] The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized selective FFA1 agonists.

CompoundFFA1 EC50 (nM) FFA4 EC50 (µM) Selectivity (Fold, FFA4/FFA1) Agonist Type
This compound 19 [3]4.4 >200 Full Agonist
GW9508~48 (pEC50 = 7.32)~3,467 (pEC50 = 5.46)~72Partial/Full Agonist
TAK-87572>10>139Partial Agonist
AMG-83713.5>10>740Partial Agonist

EC50 values can vary between different assay formats and cell systems.

Signaling Pathways and Experimental Workflows

FFA1 activation primarily initiates a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent potentiation of insulin secretion. Some synthetic agonists may also engage Gαs signaling.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane FFA1 FFA1 Receptor Gq Gαq FFA1->Gq Activates Agonist FFA1 Agonist (e.g., this compound) Agonist->FFA1 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ Increase ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Insulin_Vesicles Insulin Vesicles Ca2_cyto->Insulin_Vesicles Promotes fusion PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion (Glucose-Dependent) Insulin_Vesicles->Insulin_Secretion

Caption: FFA1 Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for evaluating FFA1 agonists in vitro and in vivo.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ca_Assay Calcium Mobilization Assay (Potency & Efficacy) GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay (Functional Response) Ca_Assay->GSIS_Assay Promising candidates OGTT Oral Glucose Tolerance Test (OGTT) (Efficacy in improving glucose homeostasis) GSIS_Assay->OGTT Active compounds Result Comparative Efficacy Profile OGTT->Result Data Analysis & Comparison Start FFA1 Agonist (e.g., this compound) Start->Ca_Assay

References

Tug-469: A Comparative Guide to its Selectivity for FFA4 and Other GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological selectivity of Tug-469, a potent synthetic agonist of Free Fatty Acid Receptor 1 (FFA1), with a particular focus on its activity at the related receptor, Free Fatty Acid Receptor 4 (FFA4), and other G protein-coupled receptors (GPCRs). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.

Introduction to this compound

This compound is a well-characterized small molecule agonist for FFA1 (also known as GPR40), a GPCR that has garnered significant interest as a therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] While highly potent at FFA1, understanding its selectivity profile across other GPCRs, especially the closely related FFA4, is crucial for elucidating its precise mechanism of action and potential off-target effects. FFA4, activated by similar long-chain fatty acids, is involved in various physiological processes, including incretin release and anti-inflammatory responses.

Quantitative Selectivity Profile of this compound

The following table summarizes the in vitro potency (EC50) and selectivity of this compound for human FFA1 and FFA4, in comparison to other commonly used FFA1/FFA4 agonists, GW9508 and TAK-875. The data has been compiled from calcium mobilization assays performed in recombinant cell lines.

CompoundhFFA1 EC50 (nM)hFFA4 EC50 (nM)Selectivity Index (FFA4 EC50 / FFA1 EC50)Notes
This compound 173,790223Highly selective for FFA1. Reported to be a partial agonist at FFA4.[3]
GW9508 483357Dual agonist with moderate selectivity for FFA1.[3][4]
TAK-875 362,08058Selective FFA1 agonist.

Note: The selectivity index is calculated from the ratio of EC50 values (FFA4/FFA1) under BSA-free conditions. A higher selectivity index indicates greater selectivity for FFA1 over FFA4. This compound has been reported to be over 200-fold selective for FFA1 over FFA4. It also displays selectivity over the short-chain fatty acid receptors FFA2 and FFA3. A comprehensive screening of this compound against a broad panel of other GPCRs is not publicly available at this time.

FFA4 Signaling Pathway

Activation of FFA4 by its endogenous ligands or synthetic agonists initiates a cascade of intracellular events primarily through two main pathways: Gq/11-mediated signaling and β-arrestin-2-mediated signaling.

FFA4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand LCFAs / Agonist FFA4 FFA4 (GPR120) Ligand->FFA4 Binds Gq11 Gq/11 FFA4->Gq11 Activates bArr2 β-arrestin-2 FFA4->bArr2 Recruits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TAB1_TAK1 TAB1-TAK1 Complex bArr2->TAB1_TAK1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC ERK ERK Activation Ca_release->ERK PKC->ERK NFkB NF-κB Inhibition (Anti-inflammatory) TAB1_TAK1->NFkB

Figure 1. Simplified FFA4 (GPR120) signaling cascade.

Experimental Workflow for Determining GPCR Selectivity

The determination of a compound's selectivity for a specific GPCR over others typically follows a standardized workflow involving a series of in vitro assays.

GPCR_Selectivity_Workflow cluster_workflow GPCR Selectivity Screening Workflow start Test Compound (e.g., this compound) primary_assay Primary Screen: Target Receptor Assay (e.g., FFA1 Calcium Mobilization) start->primary_assay secondary_screen Secondary Screen: Selectivity Panel of GPCRs (e.g., FFA4, other GPCRs) primary_assay->secondary_screen If active functional_assays Functional Assays for Hit Confirmation secondary_screen->functional_assays data_analysis Data Analysis: EC50/IC50 Determination, Selectivity Index Calculation functional_assays->data_analysis conclusion Selectivity Profile Established data_analysis->conclusion

Figure 2. General workflow for GPCR selectivity profiling.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the selectivity of compounds like this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FFA1 and FFA4.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined optimal density.

  • Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a physiological buffer (e.g., HBSS with 20 mM HEPES).

  • Aspirate the growth medium from the cell plate and add the dye-loading solution.

  • Incubate the plate for 1 hour at 37°C, protected from light.

3. Compound Preparation:

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer in a separate compound plate.

4. Measurement:

  • Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handler.

  • Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic fluorescence readings (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4).

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

  • Determine the peak fluorescence response for each compound concentration.

  • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

1. Cell Line and Reagents:

  • Utilize a commercially available cell line engineered to express the GPCR of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Use the corresponding substrate for the reporter enzyme.

2. Cell Plating:

  • Plate the cells in white, opaque microplates at a density optimized for the assay.

  • Incubate overnight to allow for cell attachment.

3. Compound Addition:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted compounds to the cell plate and incubate for a specified period (e.g., 90 minutes) at 37°C.

4. Signal Detection:

  • Add the chemiluminescent substrate to each well.

  • Incubate for a further period (e.g., 60 minutes) at room temperature to allow for signal development.

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • The luminescent signal is proportional to the amount of β-arrestin recruited to the receptor.

  • Plot the signal against the logarithm of the compound concentration to determine the EC50 value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

1. Membrane Preparation:

  • Harvest cells expressing the GPCR of interest and homogenize them in a cold buffer to prepare cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Assay Reaction:

  • In a microplate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound in an assay buffer containing MgCl2 and NaCl.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding reaction to reach equilibrium.

3. Separation and Detection:

  • Terminate the reaction by rapid filtration through a filter mat using a cell harvester to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.

  • Wash the filters with cold assay buffer.

  • Dry the filter mat and add scintillation cocktail.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • The amount of radioactivity is proportional to the extent of G protein activation.

  • Plot the specific binding (total binding minus non-specific binding) against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.

Summary

This compound is a highly potent and selective agonist of FFA1. Experimental data demonstrates that it possesses over 200-fold selectivity for FFA1 over the related receptor FFA4. Furthermore, its activity at FFA4 is characterized as partial agonism. While this compound is also known to be selective against the short-chain fatty acid receptors FFA2 and FFA3, a comprehensive off-target screening profile against a broader range of GPCRs is not publicly available. Researchers should consider this high degree of selectivity for FFA1 when utilizing this compound as a pharmacological tool to probe the function of this receptor. The provided experimental protocols offer a foundation for independently verifying and expanding upon the selectivity profiling of this compound and other novel compounds.

References

Tug-469: A Potent FFA1 Agonist with High Selectivity Over Other Fatty Acid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount. This guide provides a detailed comparison of Tug-469's activity across various free fatty acid (FFA) receptors, supported by experimental data and protocols.

This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Its high affinity for FFA1 makes it a valuable tool for studying the receptor's role in various physiological processes, including glucose-stimulated insulin secretion. However, its utility as a specific pharmacological probe is contingent on its selectivity and minimal off-target effects. This guide examines the cross-reactivity of this compound with other key fatty acid receptors: FFA2 (GPR43), FFA3 (GPR41), and FFA4 (GPR120).

Comparative Activity of this compound at Fatty Acid Receptors

Experimental data demonstrates a strong and selective activation of FFA1 by this compound, with significantly lower to negligible activity at other related receptors. The following table summarizes the available quantitative data for this compound's potency at these receptors.

ReceptorAlternative NameThis compound EC50Selectivity vs. FFA1
FFA1 GPR4019 nM[1]-
FFA4 GPR1204.4 µM[1]>200-fold[1][2]
FFA2 GPR43No significant activity[3]Not applicable
FFA3 GPR41No significant activityNot applicable

Signaling Pathways and Experimental Workflow

To understand the functional consequences of this compound's receptor activation, it is crucial to visualize the downstream signaling pathways. Both FFA1 and FFA4 are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq/11 subunit, leading to the activation of phospholipase C (PLC) and subsequent intracellular signaling cascades.

FFA_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects This compound This compound FFA1 FFA1/FFA4 This compound->FFA1 Agonist Binding Gq Gαq/11 FFA1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified Gq-coupled signaling pathway for FFA1 and FFA4.

The experimental workflow to determine the cross-reactivity of this compound typically involves cell-based assays that measure the functional consequence of receptor activation, such as intracellular calcium mobilization.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing a specific FFA receptor (FFA1, FFA2, FFA3, or FFA4) Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Add_Tug469 3. Add varying concentrations of this compound Dye_Loading->Add_Tug469 Measure_Fluorescence 4. Measure changes in intracellular fluorescence over time Add_Tug469->Measure_Fluorescence Dose_Response 5. Generate dose-response curves Measure_Fluorescence->Dose_Response Calculate_EC50 6. Calculate EC50 values Dose_Response->Calculate_EC50

Figure 2: General experimental workflow for a calcium mobilization assay.

Experimental Protocols

The determination of this compound's activity on fatty acid receptors is primarily conducted through in vitro functional assays. A common method is the intracellular calcium mobilization assay, which is well-suited for Gq-coupled receptors like FFA1 and FFA4.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.

1. Cell Culture and Seeding:

  • HEK293 cells stably or transiently expressing the human FFA receptor of interest (FFA1, FFA2, FFA3, or FFA4) are cultured in appropriate media.

  • Cells are seeded into black, clear-bottom 96-well or 384-well plates and grown to near confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Probenecid may be included in the buffer to prevent the leakage of the dye from the cells.

  • The cells are incubated in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Compound Addition and Signal Detection:

  • After incubation, the plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • A baseline fluorescence reading is established before the addition of this compound.

  • Varying concentrations of this compound are automatically added to the wells.

  • The fluorescence intensity is measured immediately and continuously for a set period to capture the transient calcium flux.

4. Data Analysis:

  • The change in fluorescence intensity is plotted against the concentration of this compound to generate a dose-response curve.

  • The EC50 value, which represents the concentration of the agonist that gives half-maximal response, is calculated from this curve.

Conclusion

The available experimental data strongly indicates that this compound is a highly selective agonist for the FFA1 receptor. Its potency at FFA1 is in the nanomolar range, while its activity at FFA4 is significantly lower (micromolar range), demonstrating a selectivity of over 200-fold. Furthermore, studies have shown no significant activity of this compound at FFA2 and FFA3 receptors. This high degree of selectivity makes this compound an excellent pharmacological tool for investigating the specific roles of FFA1 in cellular and physiological processes, with a low probability of confounding results due to off-target effects on other known fatty acid receptors. Researchers utilizing this compound can have a high degree of confidence in attributing its observed effects to the activation of FFA1.

References

A Comparative Guide to GPR40/FFA1 Agonists: Tug-469 vs. TAK-875

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), agonists: Tug-469 and TAK-875 (Fasiglifam). Both compounds have been investigated for their potential as therapeutic agents for type 2 diabetes due to their ability to stimulate glucose-dependent insulin secretion. However, their development trajectories and pharmacological profiles exhibit key differences.

Executive Summary

This compound and TAK-875 are potent agonists of GPR40, a receptor predominantly expressed in pancreatic β-cells. Activation of GPR40 by these synthetic small molecules mimics the action of endogenous long-chain fatty acids, leading to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action offers a therapeutic advantage by minimizing the risk of hypoglycemia, a common side effect of some other insulin secretagogues.

While both compounds share a common mechanism, notable distinctions exist in their selectivity and clinical development. TAK-875, developed by Takeda, progressed to Phase III clinical trials before being terminated due to concerns about liver toxicity.[1][2] this compound has been characterized as a highly potent and selective FFA1 agonist in preclinical studies.[3] This guide will delve into the available experimental data to provide a clear comparison of their performance.

Quantitative Data Comparison

The following tables summarize the available in vitro pharmacological data for this compound and TAK-875, primarily drawn from a head-to-head comparative study by Urban et al. (2013).[3]

Parameter This compound TAK-875 Reference Compound (GW9508) Experimental System Reference
FFA1/GPR40 Agonist Potency (pEC50) 7.73Not directly compared in this study7.18 (predicted)Not specified[3]
FFA1/GPR40 Agonist Potency (EC50) 19 nM~58-fold less potent than this compound (Selectivity Index)Not directly compared in this study1321N1 cells expressing FFA1
FFA4/GPR120 Agonist Potency (EC50) 4.4 µMNot directly compared in this studyNot directly compared in this study1321N1 cells expressing FFA4
Selectivity (FFA1 vs. FFA4) >200-fold~58-fold~7-fold1321N1 cells
Binding Affinity (Ki) for human GPR40 Not Available38 nMNot AvailableCHO-hGPR40 cells

Note: A direct comparison of EC50 values in nanomolar concentrations for TAK-875 from the same study was not available. The selectivity index provides a relative measure of potency.

Signaling Pathways and Mechanism of Action

Both this compound and TAK-875 exert their effects by activating the Gq alpha subunit (Gαq) signaling cascade upon binding to GPR40. This initiates a series of intracellular events culminating in the potentiation of insulin secretion from pancreatic β-cells.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or TAK-875 GPR40 GPR40/FFA1 Receptor Agonist->GPR40 G_protein Gq Protein GPR40->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Release Insulin_Vesicles Insulin Vesicles Ca2+->Insulin_Vesicles Triggers Exocytosis PKC->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 1: GPR40/FFA1 Signaling Pathway

Studies on TAK-875 suggest a dual mechanism where both IP3-mediated calcium release and DAG-activated Protein Kinase C (PKC) contribute to the potentiation of GSIS. This dual action may enhance the downstream secretory mechanisms independently of further calcium oscillations.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the agonist activity of compounds at GPR40, which is a Gq-coupled receptor. The protocol typically involves the use of a fluorescent calcium indicator, such as Fluo-4 AM, in a cell line stably expressing the human GPR40 receptor (e.g., CHO-hGPR40 or HEK293-hGPR40).

Calcium_Assay_Workflow Start Cell_Seeding Seed CHO-hGPR40 cells in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with Fluo-4 AM (calcium indicator) Cell_Seeding->Dye_Loading Incubation Incubate for 1 hour at 37°C Dye_Loading->Incubation Compound_Addition Add this compound or TAK-875 (various concentrations) Incubation->Compound_Addition Measurement Measure fluorescence intensity (kinetic read) Compound_Addition->Measurement Data_Analysis Calculate EC50 values Measurement->Data_Analysis End Data_Analysis->End

Figure 2: Intracellular Calcium Assay Workflow

Detailed Methodology:

  • Cell Culture: CHO-hGPR40 cells are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are washed and then incubated with a loading buffer containing Fluo-4 AM, a cell-permeant calcium-sensitive dye. Probenecid may be included to prevent dye extrusion.

  • Compound Preparation: this compound and TAK-875 are serially diluted to a range of concentrations.

  • Assay Execution: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the compounds.

  • Data Acquisition: Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50 value, which represents the concentration of the agonist that gives half-maximal response.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

The GSIS assay is a more physiologically relevant method to evaluate the efficacy of GPR40 agonists in promoting insulin secretion from pancreatic β-cells, such as the INS-1 cell line.

GSIS_Assay_Workflow Start Cell_Seeding Seed INS-1 cells in 12-well plate Start->Cell_Seeding Pre_incubation Pre-incubate with low glucose (e.g., 3.3 mM) Cell_Seeding->Pre_incubation Compound_Treatment Treat with this compound or TAK-875 in low or high glucose Pre_incubation->Compound_Treatment Incubation Incubate for 1-2 hours Compound_Treatment->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Insulin_Quantification Measure insulin concentration (ELISA) Supernatant_Collection->Insulin_Quantification End Insulin_Quantification->End

Figure 3: GSIS Assay Workflow

Detailed Methodology:

  • Cell Culture: INS-1 cells are cultured and seeded in 12- or 24-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 3.3 mM) to establish a basal state.

  • Stimulation: The pre-incubation buffer is replaced with fresh KRBB containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose, with and without various concentrations of this compound or TAK-875.

  • Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) to allow for insulin secretion.

  • Sample Collection: The supernatant is collected from each well.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using a commercially available ELISA kit.

  • Data Analysis: Insulin secretion in the presence of the compounds is compared to the vehicle control at both low and high glucose concentrations to assess the glucose-dependent potentiation of insulin release.

Discussion and Conclusion

The available data indicate that both this compound and TAK-875 are potent GPR40 agonists. A key differentiator highlighted in the comparative study by Urban et al. (2013) is the superior selectivity of this compound for FFA1 over FFA4. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.

The clinical development of TAK-875 was halted due to liver safety concerns, which have been attributed to the formation of a reactive acyl glucuronide metabolite and inhibition of bile salt export pumps. While the preclinical data for TAK-875 were promising in terms of glycemic control with a low risk of hypoglycemia, the unforeseen hepatotoxicity underscores the importance of thorough safety and metabolic profiling in drug development.

This compound has demonstrated high potency and selectivity in preclinical models, and like TAK-875, it has been shown to improve glucose tolerance in animal models of diabetes without causing hypoglycemia. The partial agonism of this compound at FFA4 may also be a contributing factor to its safety profile, although further investigation is required.

References

Validating Tug-469 Efficacy: The Role of the Selective FFA1 Antagonist GW1100

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of drug discovery for type 2 diabetes, the free fatty acid receptor 1 (FFA1), formerly known as GPR40, has emerged as a promising therapeutic target. Activation of FFA1 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a reduced risk of hypoglycemia. Tug-469 has been identified as a potent and selective agonist for FFA1, demonstrating significant potential in preclinical studies. However, to rigorously validate that the observed effects of this compound are indeed mediated by FFA1, the use of a selective antagonist is crucial. This guide details the use of GW1100, a well-characterized FFA1 antagonist, to confirm the on-target effects of this compound, providing researchers with the necessary data, experimental protocols, and pathway visualizations to support their investigations.

Comparative Efficacy of FFA1 Ligands

The following table summarizes the in vitro potency of this compound and the antagonistic activity of GW1100. This data is essential for designing experiments to validate the FFA1-mediated effects of this compound.

CompoundTargetAssay TypeCell LinePotency (EC50/IC50)Reference
This compound Human FFA1Calcium Mobilization1321N119 nM[1]
This compound Rat FFA1Insulin SecretionINS-15 µM (significant increase)[1]
GW1100 Human FFA1Inhibition of GW9508-induced Ca2+ releaseHEK293pIC50 = 5.99[2]

Signaling Pathways and Experimental Validation

The interaction between this compound and GW1100 at the FFA1 receptor can be visualized through the following signaling pathway and experimental workflow diagrams.

cluster_0 FFA1 Activation by this compound cluster_1 Inhibition by GW1100 Tug469 This compound FFA1_active FFA1 Receptor (Active) Tug469->FFA1_active Binds and Activates Gq Gαq FFA1_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Promotes PKC->Insulin_secretion Promotes GW1100 GW1100 FFA1_inactive FFA1 Receptor (Inactive) GW1100->FFA1_inactive Binds and Blocks Tug469_blocked This compound Tug469_blocked->FFA1_inactive Binding Prevented

FFA1 Signaling Pathway and Inhibition.

cluster_workflow Experimental Workflow: Validating this compound Effects cluster_control This compound Alone cluster_inhibition This compound + GW1100 start Start prep_cells Prepare FFA1-expressing cells (e.g., 1321N1 or INS-1) start->prep_cells add_tug469 Add this compound prep_cells->add_tug469 add_gw1100 Pre-incubate with GW1100 prep_cells->add_gw1100 measure_response1 Measure Response (e.g., Ca²⁺ flux or Insulin) add_tug469->measure_response1 compare Compare Responses measure_response1->compare add_tug469_2 Add this compound add_gw1100->add_tug469_2 measure_response2 Measure Response add_tug469_2->measure_response2 measure_response2->compare conclusion Conclusion: this compound effect is FFA1-mediated if inhibited by GW1100 compare->conclusion

Experimental Workflow for Antagonist Validation.

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are provided below for key assays used to characterize the effects of this compound and their inhibition by GW1100.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following FFA1 activation, a hallmark of Gq-coupled GPCR signaling.

1. Cell Culture and Preparation:

  • Culture 1321N1 cells recombinantly expressing human FFA1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Seed cells into black, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the experiment.

  • On the day of the assay, aspirate the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Fluorescent Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Add the loading buffer to each well and incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, wash the cells to remove excess dye.

3. Compound Preparation and Addition:

  • Prepare stock solutions of this compound and GW1100 in DMSO.

  • For antagonist validation, pre-incubate the cells with GW1100 at the desired concentration for 15-30 minutes before adding this compound.

  • Prepare serial dilutions of this compound.

4. Data Acquisition:

  • Use a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject the this compound solution and continue to measure the fluorescence intensity over time to capture the calcium transient.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the maximum response observed with a saturating concentration of this compound.

  • Plot the dose-response curves and calculate the EC50 for this compound in the absence and presence of GW1100. A rightward shift in the EC50 and a decrease in the maximum response in the presence of GW1100 would confirm FFA1-mediated activity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

1. Cell Culture:

  • Culture a rat insulinoma cell line, such as INS-1, in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Seed the cells in 24- or 48-well plates.

2. Pre-incubation and Stimulation:

  • Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.5 mM).

  • Pre-incubate the cells in the low-glucose KRBH for 1-2 hours at 37°C.

  • To assess the effect of the antagonist, add GW1100 during the last 30 minutes of the pre-incubation period.

  • Replace the pre-incubation buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM) and the desired concentrations of this compound (with or without GW1100).

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

3. Sample Collection and Analysis:

  • Collect the supernatant from each well.

  • Lyse the cells to determine the total insulin content.

  • Measure the insulin concentration in the supernatant and cell lysates using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's protocol.

4. Data Analysis:

  • Express the secreted insulin as a percentage of the total insulin content.

  • Compare the amount of insulin secreted in response to this compound in the presence and absence of GW1100. A significant reduction in this compound-potentiated insulin secretion by GW1100 indicates an FFA1-dependent mechanism.

Conclusion

The validation of on-target effects is a cornerstone of robust pharmacological research. The use of the selective FFA1 antagonist GW1100 in conjunction with the potent agonist this compound provides a clear and reliable method for confirming that the observed physiological responses, such as calcium mobilization and potentiation of insulin secretion, are mediated through the FFA1 receptor. The experimental protocols and comparative data presented in this guide offer a framework for researchers to confidently assess the therapeutic potential of novel FFA1 agonists.

References

Efficacy of Tug-469 vs other diabetes research compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Tug-469 and Other Diabetes Research Compounds

This guide provides a detailed comparison of the FFA1 agonist this compound with other diabetes research compounds, including another FFA1 agonist, GW9508, a clinical-stage FFA1 agonist, TAK-875, a DPP-4 inhibitor, Sitagliptin, and an SGLT2 inhibitor, Dapagliflozin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Data Presentation

The following tables summarize the quantitative data for the compared compounds, focusing on in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency of FFA1 Agonists

CompoundTargetAssay TypeCell LinepEC50EC50 (nM)SelectivityReference
This compound hFFA1Calcium Mobilization1321N17.7319>200-fold vs FFA4[1]
hFFA1cAMP Reporter1321N1~7.0~100[1]
rFFA1Impedance-basedINS-1~7.4~40[1]
GW9508 hFFA1Calcium Mobilization1321N17.06~87[1]
hFFA1cAMP Reporter1321N1~6.5~316[1]
rFFA1Impedance-basedINS-1~6.8~158
TAK-875 hFFA1Calcium MobilizationCHO-16
hFFA1IP ProductionCHO-hGPR40-72>10 µM vs other FFA receptors

Table 2: In Vivo Efficacy of Investigated Compounds

CompoundAnimal Model/ PopulationDosePrimary OutcomeResultReference
This compound Pre-diabetic NZO mice5 mg/kg (i.p.)Glucose ToleranceSignificant improvement in glucose tolerance at 60 and 90 min post-glucose administration.
GW9508 High-fat diet-induced diabetic miceLow dose (in diet)Glucose HomeostasisDecreased blood glucose and plasma insulin; improved glucose intolerance and insulin resistance.
TAK-875 Type 2 Diabetes Patients25 mg or 50 mg (oral, once daily)HbA1c Reduction-0.57% (25 mg) and -0.83% (50 mg) reduction from baseline at 24 weeks.
Sitagliptin Type 2 Diabetes Patients (on metformin)100 mg (oral, once daily)HbA1c Reduction-0.65% reduction compared to placebo at 24 weeks.
Dapagliflozin Type 2 Diabetes Patients10 mg (oral, once daily)HbA1c Reduction-0.5% to -0.7% reduction from baseline.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Potency Assays for FFA1 Agonists

1. Cell Culture:

  • 1321N1 and CHO cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • INS-1 cells: Cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Calcium Mobilization Assay:

  • Cells are seeded in 96-well plates and grown to confluence.

  • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • After washing, the baseline fluorescence is measured.

  • Test compounds are added at various concentrations, and the change in fluorescence, indicative of intracellular calcium release, is monitored using a fluorescence plate reader.

  • Data are normalized to the maximum response and pEC50 values are calculated using a four-parameter logistic equation.

3. cAMP Reporter Assay:

  • Cells are transiently transfected with a cAMP-responsive reporter gene construct (e.g., CRE-luciferase).

  • Following transfection, cells are treated with the test compounds in the presence of forskolin (an adenylate cyclase activator).

  • After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

  • A decrease in luciferase activity indicates Gαi-coupled receptor activation.

4. Impedance-based Assay:

  • Cells are seeded in specialized 96-well E-plates containing microelectrodes.

  • Cell attachment and proliferation are monitored in real-time by measuring changes in electrical impedance.

  • Once a stable baseline is established, test compounds are added.

  • Receptor activation leads to morphological changes in the cells, which alter the impedance. The change in cell index is recorded and used to determine agonist potency.

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Animal Model: New Zealand Obese (NZO) mice, a model for pre-diabetes, are commonly used.

  • Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein using a glucometer.

  • Compound Administration: this compound (5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. For orally available compounds, administration is via oral gavage.

  • Glucose Challenge: After a set period (e.g., 30 or 60 minutes) following compound administration, a glucose solution (typically 2 g/kg body weight) is administered orally or via i.p. injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

FFA1_Signaling_Pathway cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol FFA1 FFA1/GPR40 AC Adenylyl Cyclase FFA1->AC Modulates Gq Gαq FFA1->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Produces Gq->PLC Activates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release InsulinVesicle Insulin Vesicles Ca_cyto->InsulinVesicle Triggers Fusion PKC->InsulinVesicle Potentiates InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Exocytosis cAMP->InsulinVesicle Potentiates Tug469 This compound Tug469->FFA1 Agonist Binding

Caption: FFA1 signaling pathway activated by this compound.

OGTT_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization fasting Overnight Fasting (12-16 hours) acclimatization->fasting baseline_bg Measure Baseline Blood Glucose (t= -60 min) fasting->baseline_bg compound_admin Administer Compound (e.g., this compound, 5 mg/kg i.p.) (t= -60 min) baseline_bg->compound_admin wait Waiting Period (60 minutes) compound_admin->wait glucose_challenge Oral Glucose Challenge (2 g/kg) (t= 0 min) wait->glucose_challenge bg_monitoring Blood Glucose Monitoring (t= 15, 30, 60, 90, 120 min) glucose_challenge->bg_monitoring data_analysis Data Analysis (Calculate AUC) bg_monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Drug_Mechanism_Comparison cluster_ffa1 FFA1 Agonists (this compound, GW9508, TAK-875) cluster_dpp4 DPP-4 Inhibitors (Sitagliptin) cluster_sglt2 SGLT2 Inhibitors (Dapagliflozin) pancreas1 Pancreatic β-cells ffa1_action ↑ Glucose-stimulated Insulin Secretion pancreas1->ffa1_action BloodGlucose Blood Glucose Levels ffa1_action->BloodGlucose Lowers gut Gut glp1 GLP-1 (incretin) gut->glp1 Secretes dpp4_enzyme DPP-4 Enzyme pancreas2 Pancreatic β-cells dpp4_enzyme->pancreas2 Inhibited by Sitagliptin glp1->dpp4_enzyme Degraded by glp1->pancreas2 Stimulates dpp4_action ↑ Insulin Secretion ↓ Glucagon Secretion pancreas2->dpp4_action dpp4_action->BloodGlucose Lowers kidney Kidney (Proximal Tubule) sglt2_transporter SGLT2 Transporter kidney->sglt2_transporter glucose_reabsorption ↓ Glucose Reabsorption sglt2_transporter->glucose_reabsorption Inhibited by Dapagliflozin urinary_excretion ↑ Urinary Glucose Excretion glucose_reabsorption->urinary_excretion urinary_excretion->BloodGlucose Lowers

Caption: Comparison of drug mechanisms of action.

References

Western Blot Analysis: Confirming Tug-469 Signaling in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tug-469, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist. It includes experimental data and detailed protocols for utilizing Western blot analysis to confirm its signaling pathway.

This compound has emerged as a significant tool in diabetes research, primarily due to its high potency and selectivity in activating FFA1, a G protein-coupled receptor that enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] Confirmation of its intracellular signaling cascade is crucial for validating its mechanism of action and for the development of novel therapeutics. Western blot analysis serves as a robust method to quantify the downstream protein phosphorylation events initiated by this compound.

Comparative Performance of this compound

This compound demonstrates superior performance when compared to other well-known FFA1 agonists, such as GW9508. Experimental data consistently shows its higher potency and selectivity.

ParameterThis compoundGW9508Reference
Potency (vs. GW9508) 1.7 to 3.0 times higher in vitro-[1][2]
EC50 for FFA1 19 nM-[3]
Selectivity (FFA1 vs. FFA4) >200-fold-

This compound Signaling Pathway and Western Blot Confirmation

Activation of FFA1 by this compound initiates a signaling cascade through the Gq protein, leading to an increase in intracellular calcium and the activation of downstream kinases. A key event in this pathway, which can be reliably measured by Western blot, is the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). An increase in the ratio of phosphorylated ERK1/2 (p-ERK1/2) to total ERK1/2 is a definitive indicator of this compound-mediated FFA1 activation.

Tug469_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tug469 This compound FFA1 FFA1/GPR40 Tug469->FFA1 Gq Gq FFA1->Gq Activation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Rise IP3->Ca2 PKC PKC Ca2->PKC MEK MEK PKC->MEK Activation Cascade ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Western Blot Target) ERK->pERK Phosphorylation

This compound signaling cascade leading to ERK1/2 phosphorylation.

Detailed Experimental Protocol: Western Blot for p-ERK1/2

This protocol outlines the steps to confirm this compound signaling by measuring ERK1/2 phosphorylation in a suitable cell line (e.g., INS-1, or HEK293 cells expressing FFA1).

Cell Culture and Treatment
  • Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM) for a predetermined time (e.g., 5, 15, 30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known FFA1 agonist like GW9508).

Protein Extraction
  • Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer
  • Normalize protein samples to the same concentration (e.g., 20 µg per lane) with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting
  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the fold change upon this compound treatment compared to the vehicle control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_treatment Cell Treatment with this compound lysis Cell Lysis & Protein Extraction cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Ab (p-ERK1/2) blocking->primary_ab secondary_ab Secondary Ab (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe (Total ERK1/2) detection->reprobe analysis Densitometry & Analysis reprobe->analysis

References

Safety Operating Guide

Proper Disposal Procedures for Tug-469: A General Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tug-469 could not be located. The following disposal procedures are based on general best practices for the disposal of research chemicals. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health & Safety (EHS) department for specific guidance and refer to the supplier-provided SDS for this compound if available.

The proper disposal of laboratory chemicals is crucial for ensuring the safety of personnel and protecting the environment. This guide provides essential logistical and safety information for the disposal of a research compound like this compound, in the absence of a specific SDS.

Step-by-Step Disposal Plan

  • Waste Identification and Classification:

    • Treat this compound as a potentially hazardous chemical waste unless confirmed otherwise by a specific SDS or institutional EHS assessment.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1][2] Halogenated and non-halogenated solvent wastes should typically be collected separately.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for collecting this compound waste. The container must be in good condition.[1][3]

    • Label the waste container as soon as the first drop of waste is added.[4]

    • The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound") and the quantity or percentage of the contents. Do not use abbreviations or chemical formulas.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.

    • Keep the waste container closed at all times, except when adding waste. Do not leave funnels in the container.

    • Ensure secondary containment for all liquid hazardous waste to prevent spills.

    • Segregate the this compound waste container from incompatible materials, such as strong acids, bases, and oxidizers.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a waste pickup when the container is nearly full (e.g., 90% capacity).

    • Do not dispose of this compound down the drain or in the regular trash. Hazardous chemicals must never be poured down the drain.

    • Follow all institutional procedures for requesting a chemical waste pickup. This may involve completing a chemical waste pickup form or using an online system.

Quantitative Data for Laboratory Chemical Waste Disposal

The following table summarizes general quantitative guidelines for laboratory chemical waste management. These are not specific to this compound but represent common regulatory and institutional limits.

ParameterGuidelineSource
pH for Drain Disposal (Non-hazardous aqueous solutions only) > 5.5 and < 11.0
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste
Acutely Toxic Chemical Waste (P-list) SAA Limit 1 quart of liquid or 1 kilogram of solid
Container Removal from SAA Within 72 hours after the container becomes full
Flash Point for Ignitable Liquid Waste < 60°C (140°F)

Experimental Protocols: General Chemical Waste Handling

Decontamination of Empty Containers:

  • Thoroughly empty all contents from the original this compound container.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.

  • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.

  • After proper rinsing, deface the label on the empty container before disposal in the appropriate solid waste stream, as advised by your EHS department.

General Laboratory Chemical Waste Disposal Workflow

Chemical_Waste_Disposal_Workflow cluster_generation Waste Generation cluster_accumulation Accumulation cluster_disposal Disposal A Identify Waste as Potentially Hazardous B Select Compatible Waste Container A->B C Label Container with 'Hazardous Waste' & Contents B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Closed D->E F Segregate from Incompatible Wastes E->F G Request Pickup from EHS (when container is full) F->G H EHS Collects and Transports Waste G->H I Proper Off-site Disposal H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling TUG-469

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for TUG-469, a selective free fatty acid receptor 1 (FFA1/GPR40) agonist used in diabetes research.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum standard:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes or dust particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact. The exact breakthrough time of the glove material should be confirmed with the manufacturer.

  • Body Protection: A laboratory coat or a disposable gown should be worn to protect street clothing and prevent skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or under a fume hood.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

2.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is recommended, especially when handling the powder form or preparing solutions, to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

2.2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Use non-sparking tools and equipment.

  • Prepare solutions in a designated area, preferably within a fume hood.

  • This compound is soluble in DMSO.[4]

2.3. Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry and dark environment.[4]

  • For short-term storage (days to weeks), 0-4°C is acceptable.

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

3.1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste streams.

  • Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.

3.2. Solid Waste Disposal:

  • Contaminated solid waste, including empty containers, disposable labware (e.g., pipette tips, tubes), and used PPE, should be placed in a designated hazardous waste container.

  • Empty containers should be triple-rinsed with an appropriate solvent (e.g., DMSO), and the rinsate collected as hazardous liquid waste before the container is discarded.

3.3. Liquid Waste Disposal:

  • Unused solutions containing this compound and solvent rinsates should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Do not dispose of this compound solutions down the drain.

3.4. Decontamination:

  • Work surfaces and equipment should be decontaminated after use with a suitable solvent. The cleaning materials should be disposed of as hazardous waste.

Data Presentation: this compound Properties

PropertyValueSource
Molecular Formula C23H23NO2
Molecular Weight 345.44 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO, not in water
Storage (Short-term) 0 - 4°C (days to weeks)
Storage (Long-term) -20°C (months to years)
Stock Solution Storage -80°C (6 months); -20°C (1 month)

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Cryogenic vials for aliquoting

Procedure:

  • Preparation: Work within a chemical fume hood and wear the appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 3.45 mg of this compound.

  • Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube or a small volumetric flask. Add the calculated volume of DMSO to achieve the desired concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

TUG469_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE: - Safety Goggles - Lab Coat - Gloves B Work in Fume Hood A->B C Weigh this compound Powder B->C D Prepare Solution (e.g., in DMSO) C->D E Aliquot Stock Solution D->E G Collect Solid Waste (PPE, consumables) D->G Contaminated Materials H Collect Liquid Waste (unused solution, rinsate) D->H Excess/Waste Solution F Store at -20°C (short-term) or -80°C (long-term) E->F I Label as Hazardous Waste G->I H->I J Dispose via Certified Vendor I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.